Simvastatin, Sodium Salt
Description
Significance in Biomedical Research
The principal significance of simvastatin (B1681759), sodium salt in biomedical research lies in its potent and specific inhibition of HMG-CoA reductase. chemicalbook.com This allows researchers to precisely probe the consequences of blocking the mevalonate (B85504) pathway in a wide array of biological systems. It is extensively used in in vitro studies with cultured cells and in in vivo animal models to explore the cellular and physiological roles of cholesterol and isoprenoid intermediates.
Research applications extend to oncology, where studies have investigated its ability to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. oncotarget.com For instance, it has been shown to suppress TNF-induced NF-κB activation and potentiate apoptosis in human myeloid leukemia cells. chemicalbook.com In the field of neuroscience, research has explored its effects on neuronal cells, including protecting neurons from NMDA receptor-induced cell death by reducing the association of these receptors with lipid rafts. ahajournals.org Furthermore, it serves as a reference standard in analytical chemistry for method development and quality control during the synthesis and formulation of simvastatin. axios-research.com
Table 1: Chemical and Physical Properties of Simvastatin, Sodium Salt
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | ontosight.ai |
| CAS Number | 101314-97-0 | ontosight.aiwindows.net |
| Molecular Formula | C₂₅H₃₉NaO₆ | ontosight.ai |
| Molecular Weight | 458.6 g/mol | windows.netcaymanchem.com |
| Appearance | White to pale beige crystalline solid | chemicalbook.comwindows.net |
| Solubility | Soluble in DMSO (approx. 100 mg/ml), Ethanol (approx. 25 mg/ml), and Water (approx. 5 mg/ml). Sparingly soluble in aqueous buffers. | sigmaaldrich.commerckmillipore.comwindows.net |
| Storage | Typically stored at -20°C | sigmaaldrich.comwindows.net |
Overview of HMG-CoA Reductase Inhibition and Pleiotropic Effects in Research
The inhibition of HMG-CoA reductase is the foundational mechanism through which simvastatin exerts its effects. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol. droracle.ainih.gov By competitively binding to HMG-CoA reductase, this compound blocks the production of mevalonate and all subsequent downstream products, including cholesterol and non-steroid isoprenoid derivatives. oncotarget.com The inhibitory potency is high, with a reported Ki (inhibition constant) of 0.12 nM for the hydrolyzed, open-ring form. chemicalbook.comwindows.net This inhibition can be reversed in experimental settings by the addition of mevalonate, confirming the specificity of the action. nih.gov
Beyond the direct impact on cholesterol synthesis, research has uncovered a range of cholesterol-independent or "pleiotropic" effects of statins. nih.govnih.gov These effects are largely attributed to the inhibition of isoprenoid synthesis, which are intermediates of the mevalonate pathway essential for the post-translational modification (prenylation) of various intracellular signaling proteins, including Ras, Rho, and Rac. merckmillipore.comnih.gov The inhibition of these signaling molecules is a central mechanism underlying many of the observed pleiotropic effects. nih.gov
Research studies have demonstrated that these effects include:
Improving Endothelial Function: Simvastatin can enhance the production of endothelial nitric oxide (NO) by upregulating and activating endothelial nitric oxide synthase (eNOS). nih.govnih.govoup.com This is partly mediated through the activation of the protein kinase Akt. nih.gov
Attenuating Inflammation and Oxidative Stress: Studies show statins can decrease the expression of pro-inflammatory cytokines and reduce oxidative stress. nih.govahajournals.org For example, simvastatin has been shown to prevent angiotensin II-induced hypertrophy by inhibiting Rac1-mediated NADPH oxidase activity in vascular smooth muscle cells. nih.gov
Stabilizing Atherosclerotic Plaques: While related to lipid-lowering, statins also have direct effects on plaque stability. nih.govnih.gov
Modulating Immune Responses: In vitro studies have shown that at certain concentrations, simvastatin can inhibit lymphocyte proliferation, an effect reversible by mevalonate. nih.gov
Anti-proliferative Effects: The inhibition of cell proliferation in various cell types, including human smooth muscle cells and multiple cancer cell lines, has been documented. sigmaaldrich.comoncotarget.com
These pleiotropic effects are an active area of research, seeking to elucidate the full range of cellular and molecular impacts of HMG-CoA reductase inhibition beyond its role in cholesterol homeostasis.
Table 2: Selected In Vitro and In Vivo Research Findings
| Research Area | Model System | Key Findings | Source(s) |
|---|---|---|---|
| Oncology | Human myeloid leukemia cells (in vitro) | Suppressed TNF-induced NF-κB activation and potentiated apoptosis. | chemicalbook.com |
| Oncology | Ovarian cancer cell lines (Hey and SKOV3) (in vitro) | Induced G1 cell cycle arrest, increased apoptosis, and reduced phosphorylation of AKT, mTOR, and S6. | oncotarget.com |
| Oncology | Xenograft mouse model of Hodgkin's lymphoma (in vivo) | Impaired tumor establishment and growth. | haematologica.org |
| Neuroscience | Primary neuronal cultures (in vitro) | Protected neurons from NMDA-induced death by reducing cholesterol levels and the association of NMDAR1 with lipid rafts. | ahajournals.org |
| Cardiovascular | Bovine aortic endothelial cells (in vitro) | Induced Akt-mediated phosphorylation of eNOS, leading to increased NO release. | nih.gov |
| Cardiovascular | Normocholesterolemic rabbits (in vivo) | Promoted angiogenesis in ischemic limbs. | nih.gov |
| Metabolism | Cultured Hep G2 cells (in vitro) | Inhibited the incorporation of ¹⁴C-acetate into ¹⁴C-sterol with an IC₅₀ value of 15 nM. | glpbio.comapexbt.com |
| Metabolism | Rats and dogs (in vivo) | Reduced plasma cholesterol levels. | chemicalbook.comglpbio.com |
| Immunology | Human lymphocytes (in vitro) | Inhibited lymphocyte proliferative response at concentrations that inhibited >90% of sterol synthesis. | nih.gov |
Properties
IUPAC Name |
sodium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWRROYWKHUVKF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action
HMG-CoA Reductase Inhibition: Core Biochemical Pathway Modulation
The principal mechanism of simvastatin (B1681759) involves its direct interaction with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in cholesterol biosynthesis. nih.govpatsnap.com
Simvastatin's primary target is the mevalonate (B85504) pathway, a complex and vital metabolic sequence responsible for the synthesis of cholesterol and numerous non-steroidal isoprenoid compounds. researchgate.net By inhibiting HMG-CoA reductase, simvastatin blocks the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step of this pathway. nih.govpatsnap.com This inhibition leads to a depletion of intracellular mevalonate, which is a precursor for a cascade of downstream products. researchgate.net Consequently, the synthesis of not only cholesterol but also essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) is suppressed. researchgate.netnih.gov These isoprenoids are crucial for the post-translational modification of various proteins, including small GTP-binding proteins. ahajournals.org A key regulatory aspect of this pathway is a feedback mechanism; a decrease in intracellular cholesterol levels triggers the upregulation of HMG-CoA reductase gene transcription and protein expression as a compensatory response. oup.com
Simvastatin functions as a specific and potent competitive inhibitor of HMG-CoA reductase. nih.govmdpi.com Its active form, simvastatin hydroxyacid, possesses a modified hydroxyglutaric acid portion that is structurally analogous to the HMG-CoA substrate. mdpi.com This structural similarity allows it to bind reversibly to the active site of the HMG-CoA reductase enzyme, directly competing with the endogenous substrate, HMG-CoA. drugbank.comhelsinki.fi This competitive binding effectively prevents the enzyme from catalyzing its normal reaction. helsinki.fi The inhibitory potency of simvastatin is significant, with studies reporting half-maximal inhibitory concentration (IC50) values in the nanomolar range, comparable to other potent statins. helsinki.firesearchgate.net
| Statin | Reported IC50 Value (nM) |
|---|---|
| Simvastatin | 11.2 |
| Atorvastatin | 8.2 |
| Rosuvastatin | 5.4 |
| Fluvastatin | 27.6 |
| Pravastatin (B1207561) | 44.1 |
Data derived from a comparative study of statin inhibitory concentrations. researchgate.net
Simvastatin is administered orally as an inactive lactone prodrug. nih.govresearchgate.net In this closed-ring form, it is not an active inhibitor of HMG-CoA reductase. google.comgoogle.com To exert its therapeutic effect, the lactone ring must be hydrolyzed to its open, active β-hydroxyacid form, also known as simvastatin acid. drugbank.comnih.gov This conversion is a critical activation step. The hydrolysis occurs in vivo through both spontaneous chemical conversion and, more significantly, enzyme-mediated processes. drugbank.com Carboxyesterases present in the intestine, liver, and plasma are involved in this metabolic activation. drugbank.com The resulting dihydroxy open acid form is the biologically active moiety that competitively inhibits the HMG-CoA reductase enzyme. google.comgoogle.com
Beyond HMG-CoA Reductase: Pleiotropic Molecular Targets
The biological effects of simvastatin are not limited to the inhibition of cholesterol synthesis. By reducing the availability of isoprenoid intermediates, simvastatin influences the function of numerous cellular proteins, leading to so-called "pleiotropic" effects. ahajournals.orgnih.gov
A significant pleiotropic effect of simvastatin is the modulation of small GTP-binding proteins, particularly those in the Ras superfamily. nih.gov These proteins act as molecular switches in a wide array of cellular signaling pathways that govern cell proliferation, differentiation, and apoptosis. ahajournals.org For Ras proteins to become active and localize to the plasma membrane where they function, they must undergo a post-translational modification called prenylation. nih.gov Specifically, Ras requires the covalent attachment of a farnesyl pyrophosphate (FPP) group, a process known as farnesylation. ahajournals.orgnih.gov By inhibiting the mevalonate pathway, simvastatin depletes the intracellular pool of FPP. nih.gov This reduction in available FPP impairs the farnesylation of Ras, leading to an accumulation of inactive Ras proteins in the cytoplasm and thereby inhibiting their downstream signaling cascades. nih.govnih.gov
Research indicates that simvastatin can also modulate the activity of L-type voltage-gated Ca2+ channels, influencing cellular signaling. The precise nature of this modulation appears to be context-dependent. In pancreatic beta-cells, simvastatin has been shown to inhibit L-type Ca2+ channel activity. nih.gov This effect is thought to be indirect, resulting from the drug's impairment of mitochondrial function and respiration, which in turn reduces the cellular ATP/ADP ratio and impairs the opening of these channels. nih.gov Conversely, in human leiomyoma cells, simvastatin was found to increase the activity of existing L-type calcium channels, leading to a calcium-dependent apoptotic response without altering the expression level of the channel proteins. nih.gov This suggests that simvastatin can either directly or indirectly enhance channel activity in certain cell types to promote apoptosis. nih.gov These findings demonstrate that simvastatin's interaction with L-type Ca2+ channels is a complex mechanism that contributes to its broader cellular effects.
| Mechanism | Molecular Target | Biochemical Consequence |
|---|---|---|
| Primary Action | HMG-CoA Reductase | Competitive inhibition; decreased mevalonate production. patsnap.comhelsinki.fi |
| Pleiotropic Effect | Protein Farnesylation (via FPP depletion) | Inhibition of Ras protein function and signaling. ahajournals.orgnih.gov |
| Pleiotropic Effect | L-type Ca2+ Channels | Cell-type dependent modulation of channel activity. nih.govnih.gov |
Gap Junction Protein Interactions (e.g., GJC3/Connexin 30.2/31.3)
Recent research has identified a novel molecular interaction between the active, hydroxyacid form of simvastatin (simvastatin acid) and the human gap junction gamma-3 protein (GJC3), also known as connexin 30.2/31.3. plos.orgnih.gov This discovery was made using a chemical genomics approach with a viral T7 bacteriophage display library created from mRNA of human internal mammary arteries. nih.govnih.gov Through multiple rounds of biopanning against photo-immobilized simvastatin, a consistent interaction with a clone expressing a part of the GJC3 gene was identified. plos.orgnih.gov
Further biophysical analysis using surface plasmon resonance confirmed this interaction. It revealed that the hydrolysed, active form of simvastatin, simvastatin acid (sodium salt), binds to a 25 amino acid synthetic peptide representing the N-terminal domain of GJC3. plos.orgnih.gov In contrast, the inactive lactone pro-drug form of simvastatin did not show any interaction. nih.gov This binding is concentration-dependent and was also observed with fluvastatin, another statin. plos.orgplos.org The N-terminal domain of connexins is believed to be crucial in regulating the connexin hemichannel and the pores of the gap junction. plos.orgnih.gov
Interestingly, established gap junction blockers like carbenoxolone and flufenamic acid also interacted with the same N-terminal peptide, suggesting a common binding site or mechanism of action. plos.orgnih.gov Immunohistochemistry studies have confirmed the presence of GJC3 (connexin 30.2/31.3) in the media and endothelium of human artery samples, the same tissue type used to create the initial bacteriophage library. plos.orgplos.org This previously unrecognized interaction between simvastatin acid and a specific gap junction protein opens new avenues for understanding the pleiotropic effects of statins on vascular and other tissues. plos.orgwhiterose.ac.uk
| Compound | Form | Interaction with GJC3 N-Terminal Peptide | Reference |
|---|---|---|---|
| Simvastatin | Hydroxyacid (Sodium Salt) | Yes (Concentration-dependent) | plos.orgplos.org |
| Simvastatin | Lactone | No | nih.gov |
| Fluvastatin | Hydroxyacid | Yes | plos.orgnih.gov |
| Pravastatin | Hydroxyacid | No interaction observed | plos.org |
| Carbenoxolone | N/A | Yes (Pronounced interaction) | plos.orgnih.gov |
| Flufenamic Acid | N/A | Yes (Stronger than Niflumic Acid) | plos.orgnih.gov |
Integrin Function Modulation (e.g., LFA-1)
Simvastatin has been shown to modulate the function of integrins, specifically the leukocyte function-associated antigen-1 (LFA-1, also known as αLβ2 or CD11a/CD18). nih.govahajournals.org This interaction is independent of simvastatin's well-known role as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase. nih.gov The mechanism involves the direct binding of the statin to a novel, allosteric regulatory site on the LFA-1 integrin, referred to as the L-binding domain or L-site. nih.govahajournals.orgnih.gov
This binding allosterically inhibits LFA-1's ability to mediate leukocyte adhesion, a critical step in inflammatory responses. nih.govnih.gov LFA-1, expressed on all leukocytes, facilitates firm adhesion to endothelial cells by binding to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1). ahajournals.orgembopress.org By inhibiting this interaction, simvastatin can reduce leukocyte adhesion to ICAM-1. ahajournals.org
In a clinical study involving hypercholesterolemic patients, treatment with simvastatin resulted in a decreased mRNA expression of LFA-1 in their circulating monocytes. ahajournals.org This demonstrates that beyond allosteric inhibition, simvastatin can also affect the expression level of this key adhesion molecule. This modulation of LFA-1 function represents a significant cholesterol-independent, anti-inflammatory effect of simvastatin, which may be beneficial in treating conditions like psoriasis, rheumatoid arthritis, and ischemia/reperfusion injury. nih.gov
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-alpha) Interactions
Simvastatin interacts with the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-alpha), a nuclear receptor that plays a vital role in regulating lipid metabolism and inflammation. nih.govnih.gov Studies have demonstrated that simvastatin can significantly increase the expression of PPAR-alpha mRNA in human liver cells (HepG2). nih.gov This effect was observed to be time-dependent, with a notable increase after 12 and 24 hours of treatment. nih.gov
Furthermore, simvastatin has been shown to activate the human PPAR-alpha promoter, leading to the increased transcription of PPAR-alpha target genes. nih.gov PPAR-alpha functions by forming a heterodimer with the retinoid X receptor α (RXRα), which then binds to specific DNA sequences to regulate gene expression. nih.gov Simvastatin treatment enhances the transcriptional activity of PPAR-alpha target genes, such as the human acyl-CoA oxidase (AOX) promoter. nih.gov This activation may contribute to the prevention of cardiac hypertrophy and fibrosis. nih.gov The interplay between simvastatin and PPAR-alpha highlights a key mechanism for the drug's pleiotropic effects beyond cholesterol reduction, particularly in modulating hepatic lipid metabolism and inflammation. nih.gov
Glutathione Peroxidase 4 (GPX4) Activity and Ferroptosis Induction
Simvastatin has been identified as an inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. researchgate.netaacrjournals.org A key molecular target in this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. researchgate.netaacrjournals.org Research indicates that simvastatin can inhibit the expression of GPX4. researchgate.netaacrjournals.org This inhibition disrupts the cell's antioxidant defense system, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis. aacrjournals.org
The mechanism by which simvastatin downregulates GPX4 is linked to its primary function of inhibiting the mevalonate (MVA) pathway. researchgate.net By suppressing the MVA pathway, simvastatin leads to a decrease in GPX4 expression, thereby triggering ferroptosis. researchgate.net This effect has been observed particularly in cancer research, where inducing ferroptosis is a promising therapeutic strategy. researchgate.netnih.gov For instance, simvastatin has been shown to induce ferroptosis in triple-negative breast cancer cells and gastric cancer cells by inhibiting GPX4. researchgate.netaacrjournals.org This induction of ferroptosis can also sensitize cancer cells to other treatments, such as chemotherapy and immunotherapy. aacrjournals.orgnih.govascopubs.org
Modulation of Organic Anion Transporting Polypeptide 3A1 (OATP3A1) Expression
Simvastatin acid, the active form of the drug, interacts with and is transported by the human organic anion transporting polypeptide 3A1 (OATP3A1). nih.gov This transporter is notably expressed in the heart, suggesting its role in modulating the exposure of cardiac tissue to simvastatin. nih.gov
Studies using primary human cardiomyocytes and HEK293 cells transfected with the OATP3A1 gene have shown that treatment with simvastatin acid modulates the expression of OATP3A1. nih.gov The uptake of simvastatin acid by OATP3A1 is efficient, with a Michaelis-Menten constant (Km) of 0.017 ± 0.002 μM and a maximum velocity (Vmax) of 0.995 ± 0.027 fmol/min/10^5 cells. nih.gov The transport is also pH-dependent, with uptake being more efficient at a lower pH of 5.5. nih.gov Furthermore, the uptake of simvastatin acid via OATP3A1 can be significantly influenced by other drugs that are substrates of this transporter, such as benzylpenicillin, estrone-3-sulfate, indoxyl sulfate, and cyclosporine, indicating a potential for drug-drug interactions. nih.gov
Cellular Signaling Pathway Modulation
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (e.g., ERK1/2)
Simvastatin significantly inhibits the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, in various cell types. nih.govresearchgate.net This inhibition is a key component of its anti-proliferative and pro-apoptotic effects observed in cancer cells and vascular smooth muscle cells. nih.govnih.gov
The mechanism of inhibition involves the dephosphorylation of key kinases in the pathway. nih.gov Simvastatin treatment leads to a reduction in the phosphorylated (active) forms of c-Raf, MEK1/2, and the downstream effector ERK1/2. nih.govresearchgate.net This deactivation of the MAPK/ERK pathway has been demonstrated in breast cancer cells, renal cancer cells, and rat vascular smooth muscle cells. nih.govnih.govplos.org For example, in breast cancer clinical samples, simvastatin treatment led to a significant dephosphorylation of c-Raf and ERK1/2. nih.gov Similarly, in renal cancer cells, simvastatin inhibited ERK phosphorylation in a time- and dose-dependent manner. plos.org
The inhibition of the MAPK/ERK pathway by simvastatin is linked to its primary action on the mevalonate pathway, as the anti-tumoral effects, including MAPK/ERK deactivation, can be reversed by metabolic products of this pathway, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. nih.gov
Phosphoinositide 3-Kinase/Akt/mTOR (AKT/mTOR) Signaling Axis Modulation
Simvastatin has been shown to significantly influence the Phosphoinositide 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR) signaling pathway, a critical regulator of cell growth, proliferation, survival, and apoptosis. nih.gov Research indicates that simvastatin can suppress this pathway in various cell types, contributing to its anti-proliferative and pro-apoptotic effects. nih.govnih.gov
In breast cancer cells, for instance, simvastatin treatment has been observed to inhibit the PI3K/Akt/mTOR signaling cascade. nih.gov This inhibition is characterized by a dose-dependent decrease in the phosphorylation of key downstream effectors, including Akt at Ser473, mTOR at Ser2488, and p70S6K at Thr389. nih.gov The deactivation of this pathway by simvastatin is thought to be a key mechanism underlying its anti-tumor properties. nih.gov Furthermore, in some cancer cell lines, simvastatin's suppressive effect on the PI3K pathway is associated with an enhanced expression of PTEN, a tumor suppressor gene that negatively regulates the PI3K/Akt pathway. nih.gov
Studies in other cancer models, such as gliomas and ovarian cancer, have also demonstrated simvastatin's ability to modulate this pathway. In glioma cells, simvastatin induces apoptosis by reducing the phosphorylation level of Akt and increasing caspase-3 levels. nih.gov Similarly, in ovarian cancer cells, simvastatin has been found to decrease the phosphorylation of both AKT and S6, suggesting an antitumor activity mediated through the inhibition of the AKT/mTOR/S6 pathway. researchgate.net
| Cell Type | Key Proteins Modulated | Observed Effect |
| Breast Cancer Cells | PTEN, Akt (Ser473), mTOR (Ser2488), p70S6K (Thr389) | Increased PTEN expression, decreased phosphorylation of Akt, mTOR, and p70S6K. nih.gov |
| Glioma Cells | p-Akt, Caspase-3 | Reduced p-Akt levels, increased caspase-3 levels. nih.gov |
| Ovarian Cancer Cells | AKT, S6 | Decreased phosphorylation of AKT and S6. researchgate.net |
Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) Oxidase/p38 MAPK Pathway Inhibition
Simvastatin has been shown to exert inhibitory effects on the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase/p38 Mitogen-Activated Protein Kinase (MAPK) pathway. frontiersin.orgnih.gov This pathway is a significant source of reactive oxygen species (ROS) and plays a crucial role in oxidative stress and inflammatory responses. frontiersin.orgnih.gov
In models of Parkinson's disease, simvastatin has been demonstrated to inhibit the activation of the NADPH oxidase/p38 MAPK pathway. frontiersin.orgnih.gov This inhibition is associated with a reduction in oxidative stress and neuronal apoptosis. frontiersin.org Specifically, simvastatin treatment has been shown to reverse the increase in the expression of gp91phox, a key subunit of the NADPH oxidase complex, induced by neurotoxins. frontiersin.org By inhibiting NADPH oxidase activation, simvastatin subsequently suppresses the phosphorylation of p38 MAPK, a downstream effector that, when activated, can trigger pro-apoptotic signaling cascades. frontiersin.orgnih.gov
Furthermore, the inhibition of this pathway by simvastatin is linked to an enhanced expression of antioxidant proteins, contributing to its neuroprotective effects. frontiersin.org The dual action of inhibiting a major ROS-producing enzyme and upregulating antioxidant defenses highlights a critical mechanism of simvastatin's action beyond cholesterol lowering. frontiersin.orgnih.gov
| Cell/Tissue Type | Key Proteins Modulated | Observed Effect |
| SH-SY5Y Cells (in vitro Parkinson's model) | gp91phox, p38 MAPK | Reversal of increased gp91phox expression, inhibition of p38 MAPK phosphorylation. frontiersin.org |
| Midbrain of PD mice (in vivo Parkinson's model) | NADPH oxidase, p38 MAPK | Inhibition of NADPH oxidase/p38 MAPK pathway activation, increased antioxidant protein expression. frontiersin.orgnih.gov |
Nuclear Factor-kappa B (NF-κB) Transcriptional Regulation
Simvastatin has been found to modulate the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor involved in inflammation, cell survival, and immune responses. nih.govnih.govoup.com The effect of simvastatin on NF-κB appears to be context-dependent, with studies reporting both inhibition and modulation of its activity.
In the context of ischemic stroke, simvastatin has demonstrated neuroprotective effects by modulating NF-κB signaling. nih.govnih.gov Specifically, simvastatin treatment has been associated with a decrease in the nuclear levels of the RelA subunit of NF-κB and a transient increase in the c-Rel subunit. nih.govnih.gov This shift in subunit composition is correlated with a reduction in infarct size and improved motor function. nih.gov Furthermore, simvastatin has been shown to normalize NF-κB-DNA binding activity and downregulate the expression of NF-κB-regulated pro-apoptotic genes. nih.govnih.gov
In other cellular models, simvastatin has been shown to suppress TNF-α-induced NF-κB activation in a dose-dependent manner. oup.com This inhibition of NF-κB activation by simvastatin leads to the downregulation of various NF-κB-regulated gene products involved in cell proliferation, survival, and angiogenesis. oup.com
| Condition/Cell Type | Key Proteins Modulated | Observed Effect |
| Ischemic Stroke (in vivo) | RelA, c-Rel | Decrease in nuclear RelA, transient increase in nuclear c-Rel, normalization of NF-κB-DNA binding activity. nih.govnih.gov |
| Human Myeloid Leukemia Cells (KBM-5) | NF-κB | Suppression of TNF-α-induced NF-κB activation. oup.com |
| Human Head and Neck Squamous Cell Carcinoma (SCC4) | NF-κB | Inhibition of constitutive NF-κB activation. oup.com |
Reactive Oxygen Species (ROS) Level Modulation
Simvastatin has been shown to modulate the levels of Reactive Oxygen Species (ROS), which are critical signaling molecules and mediators of oxidative stress. nih.govnih.gov The impact of simvastatin on ROS levels is multifaceted, involving both the inhibition of ROS production and the scavenging of existing ROS. nih.govnih.gov
In the context of osteoclast differentiation, simvastatin has been found to inhibit the generation of intracellular ROS in RAW 264.7 cell lines. nih.gov This reduction in ROS levels is a key mechanism through which simvastatin suppresses osteoclastogenesis induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.gov By scavenging ROS, simvastatin inhibits the activation of downstream signaling pathways, including NF-κB and mitogen-activated protein kinases (MAPKs), which are essential for osteoclast formation. nih.gov
Furthermore, in a model of cholesterol-induced renal cell injury, simvastatin treatment was shown to prevent the upregulation of NADPH oxidase subunits NOX2 and NOX4, which are major sources of ROS. nih.gov This inhibition of NOX expression leads to a reduction in ROS production and protects against mitochondrial dysfunction. nih.gov
| Cell/Tissue Type | Key Proteins/Molecules Modulated | Observed Effect |
| RAW 264.7 Cells (osteoclast precursors) | Intracellular ROS | Decreased intracellular ROS generation. nih.gov |
| mpkCCD Cells (mouse collecting duct cell line) | NOX2, NOX4 | Prevention of cholesterol-induced upregulation of NOX2 and NOX4 protein expression. nih.gov |
| Human Cardiomyocytes | Indoxyl sulfate-mediated ROS | Reduction in ROS production. medchemexpress.com |
Wnt/β-Catenin Signaling Pathway Activation
The interaction of simvastatin with the Wnt/β-catenin signaling pathway is complex and appears to be cell-type and context-specific, with studies reporting both activation and inhibition. researchgate.netnih.govnih.gov This pathway is crucial for embryonic development, tissue homeostasis, and tumorigenesis.
In the context of uterine leiomyomas, where the Wnt/β-catenin pathway is often upregulated, simvastatin has been shown to have an inhibitory effect. researchgate.netnih.gov Treatment with simvastatin significantly reduced the expression of Wnt4 and its co-receptor LRP5. nih.gov It also led to a decrease in the levels of total β-catenin and its active, non-phosphorylated form. nih.gov
Conversely, under conditions of oxidative stress in human umbilical vein endothelial cells (HUVECs), a high dose of simvastatin was found to activate the Wnt/β-catenin pathway. nih.govnih.gov This activation was associated with increased phosphorylation of the low-density lipoprotein receptor-related protein 6 (LRP6) and elevated levels of β-catenin. nih.gov In the context of osteogenic differentiation of mouse embryonic stem cells, simvastatin has been shown to promote this process via the canonical Wnt/β-catenin signaling pathway. nih.gov
| Cell/Tissue Type | Key Proteins Modulated | Observed Effect |
| Uterine Leiomyoma Cells | Wnt4, LRP5, β-catenin | Reduced expression of Wnt4 and LRP5; reduced levels of total and non-phosphorylated β-catenin. researchgate.netnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) under oxidative stress | LRP6, β-catenin | Increased phosphorylation of LRP6; elevated levels of β-catenin. nih.govnih.gov |
| Mouse Embryonic Stem Cells | Wnt/β-catenin signaling | Activation of the pathway, promoting osteogenic differentiation. nih.gov |
Rho GTPase Modulation
Simvastatin significantly modulates the activity of Rho GTPases, a family of small signaling G proteins that regulate a wide range of cellular processes, including cytoskeletal organization, cell polarity, and membrane trafficking. nih.govnih.govnih.govahajournals.org The inhibition of Rho GTPase activity is a key component of simvastatin's pleiotropic effects.
The mechanism of Rho GTPase modulation by simvastatin is linked to its primary function of inhibiting HMG-CoA reductase. This inhibition prevents the synthesis of isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) and subsequent membrane localization and activation of Rho GTPases. nih.gov
In vascular endothelial cells, simvastatin has been shown to downregulate the expression of the preproendothelin-1 gene by inhibiting Rho protein activity. ahajournals.org Specifically, simvastatin reduces the stimulatory effects of RhoA and RhoB on preproendothelin-1 promoter activity. ahajournals.org In another study, simvastatin was found to enhance the barrier function of endothelial cells by inhibiting both RhoA and Rac1, another member of the Rho GTPase family. nih.gov This dual inhibition contributes to the protection against vascular permeability. nih.gov Furthermore, in kidney cells, simvastatin has been shown to downregulate RhoA activity, leading to changes in the trafficking of the water channel aquaporin-2. nih.govnih.gov
| Cell/Tissue Type | Key Proteins Modulated | Observed Effect |
| Vascular Endothelial Cells | RhoA, RhoB | Inhibition of RhoA and RhoB activity, leading to reduced preproendothelin-1 gene expression. ahajournals.org |
| Human Pulmonary Artery Endothelial Cells | RhoA, Rac1 | Inhibition of membrane activation of RhoA and Rac1, enhancing endothelial barrier function. nih.gov |
| LLC-AQP2 Cells (kidney cells) | RhoA | Dose-dependent downregulation of RhoA activity. nih.gov |
Preclinical Pharmacological and Mechanistic Studies
In Vitro Cellular and Molecular Research
In the controlled environment of the laboratory, simvastatin (B1681759) sodium salt has demonstrated significant effects on various cancer cell lines, providing a foundational understanding of its potential anti-neoplastic properties.
Cell Proliferation and Viability Inhibition
A consistent finding across numerous studies is the ability of simvastatin to inhibit the proliferation and reduce the viability of cancer cells. This effect is often dose- and time-dependent. nih.gov For instance, in human melanoma cell lines A375M, G361, C8161, GAK, and MMAc, simvastatin treatment led to a reduction in cell viability. nih.gov Similarly, significant inhibition of cell viability was observed in multiple lung adenocarcinoma (LUAD) cell lines with oncogene mutations after 72 hours of treatment. escholarship.org In colon cancer cell lines HCT-116 and SW620, simvastatin inhibited cell viability and proliferation in a time- and dose-dependent manner. nih.gov Ovarian cancer cell lines (Hey and SKOV3) and endometrial cancer cell lines (ECC-1 and Ishikawa) also exhibited dose-dependent inhibition of cell proliferation upon treatment with simvastatin. nih.govoncotarget.com Furthermore, studies on primary cell cultures from ovarian and endometrial cancers have shown anti-proliferative effects. nih.govoncotarget.com In mantle cell lymphoma (MCL) cell lines, simvastatin inhibited more than 50% of cell proliferation. mdpi.com Lipoma cells also showed a significant decrease in viability after treatment with 10 µM simvastatin for 48 and 72 hours. d-nb.info
Table 1: Effect of Simvastatin on Cancer Cell Viability and Proliferation
| Cell Line(s) | Cancer Type | Key Findings | Reference(s) |
|---|---|---|---|
| A375M, G361, C8161, GAK, MMAc | Melanoma | Reduced cell viability. | nih.gov |
| H1975, H3255, H2228 | Lung Adenocarcinoma | Significant inhibition of cell viability in a dose-dependent manner. | escholarship.orgaacrjournals.org |
| HCT-116, SW620 | Colon Cancer | Time- and dose-dependent inhibition of cell viability and proliferation. | nih.gov |
| Hey, SKOV3 | Ovarian Cancer | Dose-dependent inhibition of cellular proliferation. | oncotarget.com |
| ECC-1, Ishikawa | Endometrial Cancer | Dose-dependent inhibition of cell proliferation. | nih.gov |
| REC-1, Z-138 | Mantle Cell Lymphoma | Inhibited more than 50% of cell proliferation. | mdpi.com |
| LipPd1, LipPd2, LipPd3 | Lipoma | Significantly decreased cell viability at 10 µM after 48 and 72 hours. | d-nb.info |
Induction of Apoptosis and Cell Cycle Arrest
Simvastatin has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines. In human melanoma cells (A375M and G361), simvastatin induced apoptosis, and in G361 and MMAc cells, it caused a G1 phase arrest in the cell cycle. nih.gov This G1 arrest was associated with an increase in the mRNA levels of p21 and p27. nih.gov Similarly, in ovarian and endometrial cancer cells, simvastatin treatment resulted in a G0/G1 cell cycle arrest. nih.govoncotarget.com In nasopharyngeal carcinoma (NPC) cells, simvastatin induced apoptosis and caused cell cycle arrest in the G0/G1 phase, which was accompanied by a downregulation of cyclin D1 and upregulation of p21 and Bim. europeanreview.org The induction of apoptosis in NPC cells was further supported by increased Caspase-3 activity and a higher Bax/Bcl-2 protein ratio. europeanreview.org In mantle cell lymphoma cells, simvastatin triggered a caspase-independent, ROS-mediated cell death. mdpi.com Studies in other cancer cells have also demonstrated that simvastatin-induced apoptosis is correlated with the activation of the pro-apoptotic gene Bax and downregulation of the anti-apoptotic gene BCL-2. nih.gov
Inhibition of Cell Adhesion and Invasion
The metastatic potential of cancer cells is linked to their ability to adhere to and invade surrounding tissues. Preclinical studies have shown that simvastatin can inhibit these processes. In endometrial and ovarian cancer cell lines, simvastatin significantly inhibited cell adhesion and invasion in a dose-dependent manner. nih.govoncotarget.com Similarly, in mantle cell lymphoma cells (Z-138 and REC-1), simvastatin markedly inhibited cell migration and invasion capacity by 40–85%. nih.gov In vitro studies have also demonstrated that simvastatin can overcome cell adhesion-mediated drug resistance in multiple myeloma. clinicaltrials.gov
Table 2: Effect of Simvastatin on Cell Adhesion and Invasion
| Cell Line(s) | Cancer Type | Key Findings | Reference(s) |
|---|---|---|---|
| ECC-1, Ishikawa | Endometrial Cancer | Dose-dependent inhibition of cell adhesion and invasion. | nih.gov |
| Hey, SKOV3 | Ovarian Cancer | Reduced cell adhesion and invasion. | oncotarget.com |
| Z-138, REC-1 | Mantle Cell Lymphoma | Markedly inhibited cell migration (40-80%) and invasion (40-85%). | nih.gov |
| Multiple Myeloma Cells | Multiple Myeloma | Overcomes cell adhesion-mediated drug resistance. | clinicaltrials.gov |
DNA Damage Induction
Simvastatin has been observed to induce DNA damage in certain cellular contexts. In endometrial cancer cells, treatment with simvastatin led to an increase in mitochondrial DNA damage. nih.gov It has been suggested that this effect could be mediated by an increase in reactive oxygen species (ROS). nih.gov Another study indicated that lipophilic statins, including simvastatin, when combined with ionizing radiation, can increase persistent DNA double-strand breaks in breast cancer and melanoma models in vitro. aacrjournals.org However, at concentrations up to 10 μmol/L, simvastatin on its own did not increase DNA damage. aacrjournals.org There is also a report suggesting that simvastatin can produce DNA damage in murine striatum cells. researchgate.net
Effects on Cholesterol Synthesis in Cultured Cells (e.g., Hep G2 cells)
As an HMG-CoA reductase inhibitor, simvastatin's primary mechanism of action is the inhibition of cholesterol synthesis. In cultured human liver-derived Hep G2 cells, simvastatin inhibited cholesterol synthesis from [14C]acetate in a dose-dependent manner. nih.gov A study also found that simvastatin was a potent inhibitor of cholesterol synthesis in these cells. glpbio.com Interestingly, beyond its impact on cholesterol, simvastatin also decreased the incorporation of [14C]choline into phosphatidylcholine by 30% in Hep G2 cells, an effect accompanied by reduced phosphocholine (B91661) cytidylyltransferase activity. nih.gov In another study with HepG2 cells, simvastatin was shown to attenuate oxidative stress by increasing the levels of antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD). nih.gov It also significantly inhibited apoM mRNA expression in a dose- and time-dependent manner in HepG2 cells. researchgate.net
In Vivo Studies in Animal Models
The effects of simvastatin observed in vitro have been further investigated in various animal models. In an orthotopic mouse model of ovarian cancer, treatment with simvastatin reduced tumor growth. oncotarget.comnih.gov This reduction was associated with decreased expression of Ki-67 (a proliferation marker), HMGCR, phosphorylated-Akt, and phosphorylated-p42/44 protein, along with an increase in cleaved caspase 3, indicating apoptosis. oncotarget.comnih.gov In a mouse model of glioblastoma, low-dose simvastatin was found to increase necrosis and apoptosis within the tumors. iiarjournals.org In vivo experiments with a nasopharyngeal carcinoma xenotransplantation model also showed that simvastatin could suppress tumor growth. europeanreview.org Furthermore, in a chick embryo chorioallantoic membrane (CAM) xenograft model of mantle cell lymphoma, simvastatin led to a 55% inhibition of tumor growth and a reduction in metastasis to the bone marrow and spleen. nih.gov Preclinical studies in mouse models of lung adenocarcinoma have also shown that simvastatin can reduce cancer cell migration, invasion, and inhibit tumor growth through multiple mechanisms. escholarship.orgaacrjournals.org In a mouse model of Alzheimer's disease, simvastatin treatment was shown to rescue memory and granule cell maturation. nih.gov
Table 3: Summary of In Vivo Effects of Simvastatin in Animal Models
| Animal Model | Cancer/Disease Type | Key Findings | Reference(s) |
|---|---|---|---|
| Orthotopic Mouse Model | Ovarian Cancer | Reduced tumor growth, decreased proliferation markers, and increased apoptosis. | oncotarget.comnih.gov |
| Mouse Glioblastoma Model | Glioblastoma | Increased tumor necrosis and apoptosis at low doses. | iiarjournals.org |
| NPC Xenotransplantation Model | Nasopharyngeal Carcinoma | Suppressed tumor growth. | europeanreview.org |
| CAM Xenograft Model | Mantle Cell Lymphoma | 55% tumor growth inhibition and reduced metastasis. | nih.gov |
| Mouse Models | Lung Adenocarcinoma | Reduced cancer cell migration, invasion, and tumor growth. | escholarship.orgaacrjournals.org |
| Mouse Model | Alzheimer's Disease | Rescued memory and granule cell maturation. | nih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Simvastatin, Sodium Salt |
| [14C]acetate |
| [14C]choline |
| Phosphatidylcholine |
| Cholesterol |
| Cyclin D1 |
| p21 |
| Bim |
| Bax |
| Bcl-2 |
| Caspase-3 |
| Ki-67 |
| HMGCR |
| Akt |
| p42/44 |
| apoM |
| Atorvastatin |
| Lovastatin (B1675250) |
| Pitavastatin |
| Pravastatin (B1207561) |
| Rosuvastatin |
| Osimertinib (B560133) |
| Carmustine |
| Beta-interferon |
| Bortezomib |
Oncological Research Applications
Preclinical studies have consistently demonstrated the anti-cancer properties of this compound, across various cancer models. These effects are attributed to its ability to interfere with fundamental cellular processes required for tumor growth and dissemination.
Anti-tumorigenic Effects in Xenograft Models
In numerous preclinical xenograft models, simvastatin has exhibited significant anti-tumorigenic activity. Studies have shown that simvastatin can inhibit the growth of tumors derived from various cancer cell lines, including lung, ovarian, and renal cancers. aacrjournals.orgoncotarget.complos.org For instance, in an orthotopic mouse model of ovarian cancer, treatment with simvastatin led to a reduction in tumor growth. oncotarget.com This inhibition was associated with decreased expression of markers for cell proliferation, such as Ki-67, and key signaling proteins like phosphorylated-Akt and phosphorylated-p42/44. oncotarget.com Similarly, in renal cancer cell xenografts, simvastatin treatment resulted in reduced tumor growth, which was linked to the inhibition of AKT, ERK1/2, and STAT3 activity. plos.org Furthermore, in patient-derived xenograft (PDX) models of lung adenocarcinoma, simvastatin demonstrated a potent antitumor effect, irrespective of the tumor's genetic makeup. nih.govresearchgate.net
The anti-tumorigenic effects of simvastatin are often dose-dependent. In lung cancer PDX models, one study found that a higher dose of a related statin, fluvastatin, was required to significantly inhibit tumor growth. aacrjournals.org The underlying mechanisms for these effects are multifaceted, involving the induction of cell cycle arrest, apoptosis, and cellular stress. oncotarget.comnih.gov Simvastatin has been shown to induce G1 cell cycle arrest and increase apoptosis in ovarian cancer cells. oncotarget.com
Table 1: Summary of Anti-tumorigenic Effects of Simvastatin in Xenograft Models
| Cancer Type | Model | Key Findings | Associated Mechanisms | Citations |
| Ovarian Cancer | Orthotopic Mouse Model | Reduced tumor growth | Decreased Ki-67, p-Akt, and p-p42/44 expression; induced apoptosis and cell cycle arrest. | oncotarget.com |
| Renal Cancer | Nude Mouse Xenograft | Suppressed tumor growth | Inhibition of AKT, ERK1/2, and STAT3 activity. | plos.org |
| Lung Adenocarcinoma | Patient-Derived Xenograft (PDX) | Potent antitumor effect | Inhibition of TKI targets. | nih.govresearchgate.net |
| Non-Small Cell Lung Cancer | Patient-Derived Xenograft (PDX) | Inhibition of tumor growth | Not specified | aacrjournals.org |
Anti-metastatic Effects in Preclinical Models
Simvastatin has demonstrated notable anti-metastatic properties in various preclinical settings. nih.gov It has been shown to inhibit cancer cell migration and invasion, which are critical steps in the metastatic cascade. oncotarget.commdpi.com In endometrial and ovarian cancer cell lines, simvastatin significantly inhibited cell adhesion to laminin (B1169045) and blocked cell invasion in a dose-dependent manner. oncotarget.comnih.gov
The mechanisms underlying these anti-metastatic effects involve the modulation of key signaling pathways and cellular processes. For example, in ovarian cancer cells, simvastatin treatment led to a reduction in the production of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, in both cell culture and in a mouse model. oncotarget.com In colon cancer cells, simvastatin reduced cell migration and was found to downregulate SERPINE1, a protein implicated in cancer progression and metastasis. nih.gov Furthermore, studies have shown that simvastatin can interfere with the extracellular matrix interactions by modulating pathways like the integrin α3β1 pathway. nih.gov In osteosarcoma models, the combination of simvastatin with chemotherapy resulted in a stronger inhibitory effect on metastatic spread than chemotherapy alone. mdpi.com
Overcoming Drug Resistance in Cancer Models (e.g., Tyrosine Kinase Inhibitor resistance in lung adenocarcinoma)
A significant area of research has focused on the ability of simvastatin to overcome resistance to targeted therapies, particularly tyrosine kinase inhibitors (TKIs) in lung adenocarcinoma. aacrjournals.orgnih.gov Preclinical studies have shown that the combination of simvastatin with TKIs can effectively inhibit the growth of TKI-resistant lung adenocarcinoma cells and patient-derived xenografts (PDXs). aacrjournals.orgnih.govresearchgate.net This effect was observed in models with resistance to various TKIs targeting EGFR, ALK, and HER2. aacrjournals.orgnih.gov
The mechanism for overcoming TKI resistance is multi-pronged. Simvastatin has been found to directly inhibit EGFR tyrosine kinase phosphorylation, leading to the suppression of downstream signaling pathways such as AKT, MAPK, and STAT, and inducing apoptosis in cancer cells. nih.gov In an osimertinib-resistant lung adenocarcinoma PDX model, the combination of simvastatin and osimertinib resulted in a significantly greater reduction in tumor volume compared to simvastatin alone. nih.govresearchgate.net Furthermore, RNA sequencing and Western blot analyses have revealed that simvastatin, in combination with a TKI, downregulates genes and signaling pathways related to proliferation, migration, and invasion, including the PI3K/Akt/mTOR and YAP/TAZ pathways. nih.govresearchgate.net A novel conjugate, DZ-simvastatin, has also been developed and shown to kill both cisplatin-resistant and EGFR-TKI–resistant lung cancer cells by targeting mitochondrial structure and function. researchgate.net
Table 2: Simvastatin in Overcoming Tyrosine Kinase Inhibitor (TKI) Resistance in Lung Adenocarcinoma
| Model System | TKI | Key Findings | Mechanisms | Citations |
| LUAD Cell Lines & Patient-Derived Cells | Osimertinib | Simvastatin potentiated the function of TKIs and overcame resistance. | Significant decrease in cell viability with combination treatment. | aacrjournals.orgnih.gov |
| TKI-Resistant LUAD PDX Models | Osimertinib, Afatinib, Brigatinib, Crizotinib | Combination of simvastatin and TKIs effectively inhibited tumor growth. | Overcame resistance to EGFR, ALK, and HER2 TKIs. | aacrjournals.orgnih.gov |
| Osimertinib-Resistant LUAD PDX Model | Osimertinib | Greater reduction in tumor volume with combination therapy. | Inhibition of TKI targets. | nih.govresearchgate.net |
| Cisplatin and EGFR-TKI-Resistant NSCLC Cells | Not specified | DZ-simvastatin conjugate killed resistant cells. | Targeted mitochondrial structure and function. | researchgate.net |
Modulation of Tumor Microenvironment Components
Simvastatin has been shown to modulate several components of the tumor microenvironment, further contributing to its anti-cancer effects. nih.gov It can influence the interaction between cancer cells and immune cells within the tumor microenvironment. nih.govresearchgate.net For instance, in a melanoma model, liposomal simvastatin was shown to exert its antitumor activity by modulating tumor-associated macrophage (TAM)-mediated oxidative stress. nih.gov
Furthermore, simvastatin can affect the expression of genes that play a crucial role in the tumor microenvironment and cancer prognosis. aacrjournals.orgnih.gov Studies have shown that simvastatin, alone or in combination with a TKI, can downregulate the expression of Yes-associated protein (YAP) and its related genes. aacrjournals.orgnih.gov The YAP/TAZ pathway is known to be involved in several cancers. Simvastatin has also been found to modulate proteasome-related gene families that are important in the tumor microenvironment. aacrjournals.orgnih.gov In the context of angiogenesis, a critical component of the tumor microenvironment, simvastatin has been shown to inhibit pro-angiogenic factors like VEGF. nih.govresearchgate.net
Neurological Research Applications
In the field of neurology, preclinical research has explored the potential of simvastatin to address the pathological changes observed in neurodegenerative diseases, particularly Alzheimer's disease.
Memory and Cognitive Function Restoration in Neurodegenerative Models (e.g., Alzheimer's disease mouse models)
Several preclinical studies using mouse models of Alzheimer's disease (AD) have reported that simvastatin can restore memory and improve cognitive function. nih.govnih.gov These beneficial effects have been observed without a reduction in amyloid-β (Aβ) plaque load, a hallmark of AD, suggesting that simvastatin acts through alternative therapeutic pathways. nih.gov
In one study using an AD mouse model, simvastatin treatment was shown to restore memory, which was correlated with the normalization of protein levels of memory-related immediate early genes in the hippocampus. nih.gov The same study found that simvastatin increased the levels of Prox1, a protein involved in the Wnt/β-catenin signaling pathway, which is important for neurogenesis and granule cell maturation in the dentate gyrus. nih.gov Another study in an APP/PS1 double transgenic mouse model of AD also demonstrated that simvastatin ameliorated memory deficits. nih.gov The proposed mechanisms for these cognitive improvements include the reduction of neuroinflammation by decreasing the expression of inflammatory cytokines and mediators, and the suppression of apoptosis in neural stem cells, thereby improving neuron survival. nih.gove-emj.org
Immunological and Inflammatory Research
Impact on Autoimmune-Related Processes
Preclinical research in various animal models of autoimmune diseases has highlighted the immunomodulatory properties of simvastatin, which appear to be independent of its cholesterol-lowering effects. These studies suggest that simvastatin can ameliorate disease progression by influencing key cellular and molecular components of the immune response.
In a murine lupus model that combines autoimmune features with accelerated atherosclerosis (gld.apoE-/- mice), simvastatin treatment led to a significant reduction in lymphadenopathy and renal disease. nih.govnih.gov Mechanistically, this was associated with a shift from a pro-inflammatory Th1 cytokine profile to a more anti-inflammatory Th2 phenotype. nih.gov Specifically, serum levels of the Th1 cytokines TNF-α and IFN-γ were decreased, while the transcript levels of Th2 cytokines IL-4 and IL-10 were increased in the lymph nodes. nih.govnih.gov These effects were observed even at doses that did not alter serum lipid levels, underscoring the pleiotropic, anti-inflammatory actions of the compound. nih.gov
Further studies have elucidated that the immunomodulatory effects of statins are linked to the inhibition of the mevalonate (B85504) pathway, which is crucial for the post-translational modification (prenylation) of small GTPases like Rho, Ras, and Rac. h1.co These proteins are vital for various immune cell functions, including activation, migration, and cytokine production. nih.gov By inhibiting the synthesis of isoprenoid intermediates, simvastatin can interfere with these processes. For instance, statins have been shown to inhibit the expression of Major Histocompatibility Complex class II (MHC-II) on antigen-presenting cells, thereby reducing T-cell activation. researchgate.netnih.gov
In models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, simvastatin has been shown to regulate the balance between Th17 cells and regulatory T (Treg) cells. medicinaoral.com Treatment resulted in decreased numbers of pro-inflammatory Th17 cells and reduced levels of IL-17, while increasing the population of immunosuppressive Treg cells and the level of transforming growth factor-β (TGF-β). medicinaoral.comcore.ac.uk Simvastatin can promote the generation of Foxp3+ Treg cells by synergizing with TGF-β and inhibiting inhibitory Smad proteins, which are negative regulators of TGF-β signaling. ahajournals.org This modulation of T-cell differentiation is a key mechanism for its therapeutic effect in autoimmune models. medicinaoral.comahajournals.org
The following table summarizes key preclinical findings on the impact of simvastatin on autoimmune processes.
Table 1: Preclinical Studies of Simvastatin in Autoimmune Models
| Model | Key Findings | Reported Mechanism of Action | Reference(s) |
|---|---|---|---|
| Murine Lupus (gld.apoE-/-) | Reduced lymphadenopathy, renal disease, and atherosclerosis. | Shift from Th1 (↓ TNF-α, ↓ IFN-γ) to Th2 (↑ IL-4, ↑ IL-10) cytokine profile. | nih.govnih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) | Ameliorated neurological symptoms; reduced CNS inflammation. | Decreased Th17 cells (↓ IL-17); Increased Treg cells (↑ TGF-β, ↑ Foxp3). | medicinaoral.com |
| Collagen-Induced Arthritis | Suppression of collagen-specific Th1 humoral and cellular immune responses. | Inhibition of pro-inflammatory T-cell responses. | h1.co |
| Experimental Autoimmune Uveitis (EAU) | Attenuated disease; inhibited T-cell IFN-γ production. | Suppression of Th1-mediated inflammation. | h1.co |
Other Emerging Preclinical Applications
Beyond its established cardiovascular and immunomodulatory roles, preclinical studies have begun to explore the therapeutic potential of simvastatin in a variety of other contexts.
Vitiligo is an autoimmune disorder where melanocytes are destroyed by autoreactive CD8+ T cells. Preclinical studies using a mouse model of vitiligo have demonstrated that simvastatin can both prevent the development of depigmentation and reverse established disease. nih.govnih.govh1.co The therapeutic effect is linked to its immunomodulatory properties, specifically its impact on the T-cell response that drives the disease. nih.gov
Research indicates that simvastatin treatment significantly reduces the number of infiltrating autoreactive, melanocyte-specific CD8+ T cells in the skin of these models. nih.govcore.ac.uk In vitro, simvastatin was found to directly inhibit the proliferation of these T cells and decrease their production of Interferon-gamma (IFN-γ), a critical cytokine in the pathogenesis of vitiligo. nih.gov The mechanism is thought to involve the inhibition of STAT1 (Signal Transducer and Activator of Transcription 1) activation, which is essential for IFN-γ signaling. h1.coresearchgate.net By disrupting this pathway, simvastatin may interfere with the production of chemokines like CXCL10, which are necessary for recruiting destructive T cells to the epidermis. nih.govresearchgate.net Additionally, simvastatin has been shown to protect human melanocytes from oxidative stress by activating the Nrf2 antioxidant pathway, suggesting a direct protective effect on the target cells in addition to its immunomodulatory actions. turkjdermatol.com
Table 2: Preclinical Studies of Simvastatin in Vitiligo Models
| Model System | Key Findings | Reported Mechanism of Action | Reference(s) |
|---|---|---|---|
| Mouse Model of Vitiligo | Prevented and reversed depigmentation. | Reduced number of infiltrating CD8+ T cells in the skin. | nih.govnih.govh1.co |
| In vitro (Melanocyte-specific CD8+ T cells) | Inhibited T-cell proliferation and IFN-γ production. | Inhibition of the HMG-CoA reductase pathway. | nih.gov |
| In vitro (Human Melanocytes) | Protected against oxidative stress-induced damage. | Activation of the Nrf2 antioxidant response pathway. | turkjdermatol.com |
Simvastatin has demonstrated significant anti-mycobacterial activity in preclinical models of tuberculosis (TB), positioning it as a potential host-directed therapy. In vitro studies using macrophage infection models have shown that simvastatin can reduce the intracellular growth of Mycobacterium tuberculosis (M.tb). nih.govoup.comnih.gov This effect is not due to direct antibiotic action on the bacteria but rather through modulation of host cell processes. oup.com
A key mechanism is the induction of autophagy, a cellular process that can eliminate intracellular pathogens. nih.govresearchgate.netresearchgate.net Simvastatin's anti-tubercular activity has been linked to the inhibition of the cholesterol biosynthesis pathway, which in turn activates the AMPK-mTORC1-TFEB signaling axis, a central regulator of autophagy. nih.govresearchgate.net In animal models, adjunctive therapy with simvastatin has been shown to enhance the bactericidal activity of first-line anti-TB drugs like isoniazid (B1672263) and rifampicin. researchgate.netoup.com In chronically infected mice, the combination of simvastatin with standard TB treatment accelerated bacterial clearance from the lungs and reduced the time required to achieve a cure, thereby lowering the rate of disease relapse. nih.govoup.comcabidigitallibrary.org
Table 3: Preclinical Studies of Simvastatin in Tuberculosis Models
| Model System | Key Findings | Reported Mechanism of Action | Reference(s) |
|---|---|---|---|
| In vitro (Macrophage models) | Reduced intracellular M.tb growth; enhanced isoniazid activity. | Reduced cellular lipid accumulation; promoted autophagy. | nih.govoup.com |
| In vivo (Chronically infected BALB/c mice) | Enhanced bactericidal activity of standard TB regimen (RHZ); reduced lung bacterial burden. | Host-directed immunomodulation. | nih.govoup.com |
| In vitro (Macrophage infection model) | Anti-tubercular activity requires inhibition of cholesterol biosynthesis. | Induction of autophagy via the AMPK-mTORC1-TFEB axis. | nih.gov |
| In vivo (TB mouse model) | Shortened time to cure and reduced relapse rates when added to standard therapy. | Enhanced bactericidal activity of first-line drugs. | oup.comcabidigitallibrary.org |
Preclinical evidence from both in vitro and in vivo studies suggests that simvastatin has an anabolic effect on bone. scielo.br The compound has been shown to influence the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
In vitro studies using primary human osteoblasts and other osteoblastic cell lines have demonstrated that simvastatin stimulates osteoblast differentiation. researchgate.netwiley.com It enhances the expression of key osteogenic markers, including bone morphogenetic protein-2 (BMP-2), alkaline phosphatase, osteocalcin, and type I collagen. medicinaoral.comresearchgate.netwiley.com The stimulation of BMP-2, a potent inducer of bone formation, is considered a primary mechanism for simvastatin's anabolic effect. scielo.br Concurrently, simvastatin has been found to inhibit osteoclast formation and activity. medicinaoral.com It can block RANKL-induced osteoclast differentiation, a critical pathway for osteoclastogenesis, partly by inhibiting the expression of transcription factors like IRF4 and NFATc1. plos.orgnih.gov
In various rodent models, local application of simvastatin has been shown to promote bone formation in settings such as fracture healing, spinal fusion, and osseointegration of implants in osteoporotic bone. nih.govscispace.com However, the effects of systemic administration have yielded some conflicting results, suggesting that dosage and mode of application are critical variables. medicinaoral.comnih.gov Some studies in rodents have shown that high-dose simvastatin increases both bone formation and resorption, while low doses may decrease formation and increase resorption. ahajournals.orgahajournals.org
Table 4: Preclinical Studies of Simvastatin on Bone Metabolism
| Model System | Key Findings | Reported Mechanism of Action | Reference(s) |
|---|---|---|---|
| In vitro (Osteoblasts/Mesenchymal cells) | Stimulated osteoblast differentiation and mineralization. | Increased expression of Bone Morphogenetic Protein-2 (BMP-2), osteocalcin, and collagen. | medicinaoral.comresearchgate.netwiley.com |
| In vitro (Osteoclast precursors) | Inhibited osteoclast differentiation and formation. | Blocked RANKL-induced expression of IRF4 and NFATc1. | plos.orgnih.gov |
| In vivo (Rat spinal fusion model) | Accelerated bone formation and increased fusion rates (local application). | Promoted osteogenesis. | nih.gov |
| In vivo (Rat model with titanium implants) | Improved osseointegration in osteoporotic bone. | Anabolic effect on bone metabolism. | scispace.com |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Alendronate |
| Atorvastatin |
| Fibrates |
| Fluvastatin |
| Isoniazid |
| Latanoprost |
| Lovastatin |
| Mevastatin |
| Metformin |
| Pravastatin |
| Pyrazinamide |
| Raloxifene |
| Rifampicin |
| Rosuvastatin |
| Simvastatin |
| This compound |
| Strontium ranelate |
Pharmacokinetics and Biotransformation in Preclinical Models
Absorption and Distribution Characteristics in Animal Models
Following oral administration in animal models, simvastatin (B1681759) is readily absorbed, with estimates suggesting around 85% of an oral dose is absorbed. nih.gov Despite high absorption, the systemic bioavailability of the active form of the drug is low, generally less than 5%, due to extensive first-pass metabolism in the liver. drugbank.com This high hepatic extraction is a key feature of simvastatin's design, targeting the primary site of cholesterol synthesis. drugbank.comhres.ca
Peak plasma concentrations of simvastatin and its metabolites are typically observed between 0.5 and 2.4 hours after dosing in animals. drugbank.comnih.gov Distribution studies in rats demonstrate that simvastatin achieves significantly higher concentrations in the liver compared to non-target tissues like the kidneys, spleen, adrenal glands, and testes. nih.govnih.gov This preferential distribution to the liver underscores its tissue selectivity. nih.gov For instance, in rats, the concentration of simvastatin in the liver is substantially higher than in peripheral tissues. nih.gov
The lipophilic (fat-soluble) nature of simvastatin allows it to be taken up by various tissues, in contrast to more hydrophilic (water-soluble) statins. plos.org Both simvastatin and its active β-hydroxyacid metabolite are highly bound to plasma proteins, with binding exceeding 94%. hres.ca Studies using radiolabeled simvastatin in rats have shown that after repeated oral administration, radioactivity is concentrated in the gastrointestinal tracts, liver, and kidney, with no evidence of drug accumulation in tissues. nih.gov
Excretion Pathways (e.g., Fecal and Urinary Elimination)
Preclinical studies have established that the primary route of excretion for simvastatin and its metabolites is through the feces, mainly via biliary excretion. researchgate.netmedsafe.govt.nz In a disposition study in rats using radiolabeled simvastatin, approximately 91.4% of the administered dose was recovered in the feces within 96 hours, while urinary excretion accounted for about 9.0%. nih.gov This indicates that the absorbed drug and its metabolites are predominantly cleared from the body through the bile. medsafe.govt.nz The extent of biliary excretion can be species-dependent. researchgate.net Renal excretion plays a minor role in the elimination of simvastatin. nih.gov
Prodrug Hydrolysis and Active Metabolite Formation
Simvastatin is administered as an inactive lactone prodrug. researchgate.netdrugbank.com For it to exert its therapeutic effect, it must be converted to its active form, simvastatin β-hydroxyacid (SVA). nih.gov This conversion occurs through hydrolysis, a chemical reaction involving water. drugbank.comnih.gov
This hydrolysis is mediated by enzymes called esterases, which are present in the liver, plasma, and intestinal wall. drugbank.comnih.gov Specifically, carboxylesterases and paraoxonases are the major esterases responsible for this activation in both rats and humans. nih.govdiva-portal.org In rat blood, carboxylesterase is the primary enzyme hydrolyzing simvastatin. nih.gov The hydrolysis rate of the lactone prodrug has been observed to be faster in the liver and plasma compared to other tissues like the kidneys and heart. portico.org This efficient conversion in the liver ensures that the active form of the drug is readily available at its target site. drugbank.com The conversion process is reversible, with the active acid form capable of converting back to the lactone form. diva-portal.org
Tissue Selectivity and Concentration Profiles in Preclinical Species
A key characteristic of simvastatin observed in preclinical models is its high degree of tissue selectivity for the liver. drugbank.comnih.gov This is a direct consequence of its extensive first-pass hepatic extraction and metabolism. drugbank.comhres.ca Studies in rats have demonstrated that after oral administration, simvastatin concentrations are preferentially high in the liver, the intended target organ for inhibiting cholesterol synthesis. nih.govnih.gov
In a comparative study in rats, the liver concentration of simvastatin was found to be significantly higher than that of the more hydrophilic statin, pravastatin (B1207561). nih.gov Conversely, the concentration of pravastatin was 3-6 times higher in peripheral tissues. nih.gov This highlights the greater liver selectivity of the hydrophobic prodrug, simvastatin. nih.gov While the liver is the primary site of action, the lipophilic nature of simvastatin means it can be taken up by extrahepatic tissues as well, particularly at higher doses. researchgate.netplos.org
Interactive Data Table: Simvastatin Metabolites Identified in Rat Liver Microsomes
| Metabolite | Type |
| Exomethylene simvastatin acid | Phase-I |
| Monohydroxy simvastatin acid | Phase-I |
| Dihydrodiol simvastatin acid | Phase-I |
| Simvastatin β-hydroxyacid | Phase-I |
| 6'-hydroxy simvastatin | Phase-I |
| 6'-hydroxymethyl simvastatin | Phase-I |
| 6'-exomethylene simvastatin | Phase-I |
| Data derived from in vitro studies with rat liver microsomes. drugbank.commdpi.com |
Drug Drug Interactions: Mechanistic Insights from Preclinical Studies
Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4 inhibition/induction)
Simvastatin (B1681759) is a known substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov Preclinical studies have demonstrated that its metabolism can be significantly influenced by inhibitors and inducers of this enzyme system.
Inhibition: Co-administration of simvastatin with inhibitors of CYP3A4 can lead to increased plasma concentrations of simvastatin. For instance, studies have shown that potent CYP3A4 inhibitors can elevate the plasma concentration of HMG-CoA reductase inhibitory activity derived from simvastatin. nih.gov Preclinical research has also identified simvastatin itself as an inhibitor of CYP3A4, with a reported half-maximal inhibitory concentration (IC50) value of 3.10 µM. researchgate.net Furthermore, in vitro studies using human liver microsomes have shown that certain drugs can inhibit the CYP3A-mediated oxidative pathways of simvastatin. googleapis.com The combination of simvastatin with other drugs that inhibit CYP3A4, such as the P2Y12 inhibitor ticagrelor, has been shown to have a synergistic inhibitory effect on CYP3A4 activity. spandidos-publications.com This is significant because simvastatin undergoes extensive first-pass metabolism in the intestine and liver, making it particularly susceptible to interactions with CYP3A4 inhibitors. sci-hub.se The active form, simvastatin acid, is less influenced by CYP3A4 inhibition due to its primary reliance on OATP1B1 for hepatic uptake. sci-hub.se
Induction: Some studies suggest that statins, including simvastatin, can induce CYP450 enzymes. researchgate.net One study profiling the induction of P450 activities in primary human hepatocytes found that simvastatin induced several P450 enzymes, with the order of inducibility being CYP2C8 > CYP3A4 > CYP2C9 > CYP2B6 > CYP2C19 ≈ CYP2D6 > CYP1A2. researchgate.net This indicates a broader effect of simvastatin on drug-metabolizing enzymes than previously understood, highlighting its potential for drug-drug interactions through induction mechanisms. researchgate.net
Transporter Protein Interactions
The absorption, distribution, and excretion of simvastatin and its active metabolite, simvastatin acid, are significantly mediated by various transporter proteins. Preclinical investigations have provided insights into these interactions.
Organic Anion Transporting Polypeptides (e.g., OATP1B1)
The organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a key transporter for the hepatic uptake of simvastatin acid. sci-hub.senih.gov
Substrate Recognition: Simvastatin acid is a substrate for OATP1B1, and this transporter plays a crucial role in its clearance from the portal circulation into the liver. nih.gov However, the lipophilic nature of simvastatin lactone allows it to enter liver cells primarily through passive diffusion. sci-hub.se The high passive permeability of the more lipophilic simvastatin acid has made it challenging to determine its Michaelis constant (Km) for OATP1B1-mediated transport in some in vitro systems. nih.gov
Inhibition: In vitro studies have shown that the acid form of simvastatin is a more potent inhibitor of OATP1B1 compared to its lactone form. uio.no This suggests that at the level of hepatic uptake, the active form of the drug has a greater potential for interaction with other OATP1B1 substrates.
P-glycoprotein (P-gp)
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an efflux transporter that can influence the disposition of simvastatin.
Transport Studies: Directional transport studies across cell monolayers have yielded mixed results. Some studies have shown insignificant P-gp mediated efflux of simvastatin (the lactone form), while its active form, simvastatin acid, demonstrated moderate P-gp transport. researchgate.netnih.gov
Inhibition Studies: In contrast to transport data, simvastatin lactone has been shown to inhibit P-gp, with reported IC50 values ranging from approximately 25 to 50 µM. researchgate.netnih.gov However, simvastatin acid did not show significant inhibition of P-gp in the same studies. researchgate.netnih.gov Another study also concluded that simvastatin lactone acts as a P-gp modulator, while simvastatin acid does not. nih.gov These inconsistencies suggest that inhibition studies may not be a reliable method for identifying statins as P-gp substrates. nih.gov
| Compound | P-gp Efflux | P-gp Inhibition (IC50) |
| Simvastatin (Lactone) | Insignificant researchgate.netnih.gov | ~25-50 µM researchgate.netnih.gov |
| Simvastatin Acid | Moderate researchgate.netnih.gov | No significant inhibition researchgate.netnih.gov |
Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Proteins (e.g., MRP2, MRP3)
The role of the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs) in simvastatin transport and potential drug interactions is an area of ongoing research.
Bile Salt Export Pump (BSEP): BSEP is crucial for the canalicular efflux of bile salts from hepatocytes. nih.gov Inhibition of BSEP is a known mechanism for drug-induced liver injury. researchgate.net While extensive data on the direct interaction of simvastatin sodium salt with BSEP from preclinical studies is not readily available in the provided search results, the potential for interaction exists for many drugs, particularly those that are also substrates or inhibitors of other hepatobiliary transporters. oup.com
Multidrug Resistance-associated Protein 2 (MRP2): MRP2 is an efflux transporter located on the canalicular membrane of hepatocytes, responsible for the transport of various conjugated compounds, including glucuronidated drugs. nih.govoup.com In vitro studies have indicated that the acid forms of statins, including simvastatin acid, have lower IC50 values for MRP2 inhibition compared to their corresponding lactone forms. uio.no This suggests a higher potential for the active form of simvastatin to inhibit MRP2-mediated transport.
Multidrug Resistance-associated Protein 3 (MRP3): MRP3 is a basolateral efflux transporter that plays a compensatory role in exporting bile acids and other compounds from the liver into the blood, particularly during cholestatic conditions. oup.comnih.gov While specific preclinical data on the interaction between simvastatin sodium salt and MRP3 is limited in the provided search results, the inhibitory potential of various drugs on MRP3 is an area of active investigation to understand mechanisms of drug-induced liver injury. nih.gov
| Transporter | Interaction with Simvastatin Acid |
| MRP2 | Inhibitor (more potent than lactone form) uio.no |
Synthesis, Degradation, and Stability Research
Chemical Synthesis Methodologies and Routes
The production of simvastatin (B1681759) primarily originates from lovastatin (B1675250), a natural product of the fungus Aspergillus terreus. naturalspublishing.comgoogle.comrjpbcs.com Several strategies have been developed to convert lovastatin to simvastatin, broadly categorized into biosynthetic, biocatalytic, and synthetic modification approaches.
Biosynthetic and Fermentation Approaches
Direct fermentation to produce simvastatin has been explored. This method involves feeding 2,2-dimethylbutyrate to a culture of Aspergillus terreus ATCC20542. naturalspublishing.comekb.eg However, in this process, simvastatin is produced at a significantly lower level than lovastatin, typically around 1/50th of the lovastatin concentration. naturalspublishing.comekb.eg Another approach involves using an engineered microbial host, such as Saccharomyces cerevisiae, with a specially designed biosynthetic pathway to produce simvastatin directly from a simple synthetic building block fed to the fermentation culture. google.com
Biocatalytic Conversion from Lovastatin
A highly efficient and greener alternative to traditional chemical synthesis is the biocatalytic conversion of lovastatin to simvastatin. This process typically involves two main steps: the hydrolysis of lovastatin to its key intermediate, monacolin J, followed by a regioselective acylation. gordon.edu
Researchers have successfully developed a one-step, whole-cell biocatalytic process using an Escherichia coli strain that overexpresses the acyltransferase enzyme LovD. nih.govmdpi.comresearchgate.net This enzyme specifically acylates the C8 hydroxyl group of monacolin J. nih.govresearchgate.net A critical innovation in this process was the use of a membrane-permeable acyl donor, α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP), which is efficiently utilized by the LovD enzyme. researchgate.netnih.gov This biocatalytic method can achieve over 99% conversion of monacolin J to simvastatin without the need for chemical protection and deprotection steps. naturalspublishing.comnih.govmdpi.com The process has been scaled up for gram-scale synthesis, with simvastatin being readily purified from the fermentation broth with high recovery and purity. mdpi.comresearchgate.net
Synthetic Modifications from Lovastatin (e.g., Direct Alkylation, Re-esterification)
Commercially, the most widely used methods for producing simvastatin involve the synthetic modification of lovastatin. naturalspublishing.comekb.eg These can be broadly divided into two main routes: the re-esterification route and the direct alkylation route. naturalspublishing.com
The re-esterification route is a multi-step process that begins with the hydrolysis of lovastatin to yield monacolin J. naturalspublishing.comgoogle.comgordon.edu This is followed by a series of protection and deprotection steps. A common sequence involves:
Lactonization of the monacolin J acid. google.com
Protection of the C13 hydroxyl group, often via silylation. google.comgordon.edu
Esterification of the C8 hydroxyl group with α-dimethylbutyryl chloride. google.comgordon.edu
Deprotection of the C13 hydroxyl group to yield simvastatin. google.comgordon.edu
While this route involves multiple steps, it is favored for producing a higher quality of simvastatin because the separation of the desired product from the hydrolyzed starting material is more straightforward. naturalspublishing.comekb.eg
The direct alkylation route offers the advantage of fewer synthetic steps and potentially higher yields. naturalspublishing.com This method involves the direct methylation of the C2' position of the 2-methylbutyrate (B1264701) side chain of lovastatin, after protecting the carboxylic acid and alcohol functionalities. This is followed by deprotection to yield simvastatin. gordon.edu
| Synthesis Route | Key Intermediates/Reagents | Advantages | Disadvantages |
| Biosynthesis/Fermentation | Aspergillus terreus, 2,2-dimethylbutyrate, Engineered Saccharomyces cerevisiae | Direct production | Low yield compared to lovastatin naturalspublishing.comekb.eg |
| Biocatalytic Conversion | Lovastatin, Monacolin J, LovD enzyme, DMB-S-MMP | High conversion rate (>99%) nih.govmdpi.com, Environmentally friendly, Fewer steps | Requires specialized enzymes and fermentation technology |
| Re-esterification | Lovastatin, Monacolin J, α-dimethylbutyryl chloride, Silylating agents | High product quality, Easier purification naturalspublishing.comekb.eg | Multi-step process, Use of protecting groups |
| Direct Alkylation | Lovastatin, Methyl iodide | Fewer synthetic steps, Higher yield naturalspublishing.com | Separation of product from starting material can be challenging |
Degradation Pathways and Product Characterization
Simvastatin is susceptible to degradation under various stress conditions, including hydrolysis and oxidation. sapub.orgmanuscriptsystem.comgoogle.com The lactone ring in the simvastatin molecule is a key site for hydrolytic degradation. google.com
Hydrolytic Degradation (Acidic, Alkaline, Neutral Conditions)
The degradation of simvastatin follows pseudo-first-order kinetics and is highly dependent on pH. nih.gov
Acidic Conditions: Under acidic conditions (e.g., 0.1M HCl), simvastatin undergoes significant degradation. sapub.orgmanuscriptsystem.comnih.gov The lactone ring can be hydrolyzed to the corresponding hydroxy acid form. scispace.com However, the rate of hydrolysis is considerably lower in acidic pH compared to alkaline pH. nih.govmdpi.com Studies have shown that simvastatin is more stable in mildly acidic conditions (pH 4-5). mdpi.com
Alkaline Conditions: Simvastatin degradation is much more pronounced at alkaline pH. nih.gov In alkaline solutions (e.g., 0.1N NaOH), the lactone ring opens almost completely, converting simvastatin to its hydroxy acid form. scispace.com The rate of hydrolysis increases significantly as the pH rises from 5 to 8. mdpi.com
Neutral Conditions: In neutral aqueous solutions, simvastatin also undergoes hydrolysis, though to a lesser extent than in alkaline conditions. sapub.orgmanuscriptsystem.comscispace.com
The table below summarizes the extent of degradation under different hydrolytic conditions as reported in one study. sapub.orgmanuscriptsystem.com
| Stress Condition | Reagent/Condition | Temperature | Extent of Degradation (%) |
| Acid Hydrolysis | 0.1M HCl | 60°C | 53.16 |
| Base Hydrolysis | 0.1M NaOH | 60°C | 44.65 |
| Neutral Hydrolysis | Water | 60°C | 53.13 |
Oxidative Degradation
Simvastatin is also prone to oxidative degradation. google.comgoogle.com The diene structure and the hydroxyl group in the molecule are susceptible to oxidation. google.com Forced degradation studies using oxidizing agents like 30% hydrogen peroxide (H₂O₂) have shown significant degradation of simvastatin. sapub.orgmanuscriptsystem.comnih.gov The extent of degradation in one study using 3% H₂O₂ at 60°C was reported to be 44.25%. sapub.orgmanuscriptsystem.com Antioxidants such as butylated hydroxyanisole (BHA) and citric acid are often included in pharmaceutical formulations to improve the stability of simvastatin by preventing oxidative degradation. google.comgoogle.com Research has also indicated that simvastatin itself can enhance the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD). nih.gov
Photolytic Degradation
Research into the photolytic degradation of simvastatin has been conducted under various conditions to assess its stability when exposed to light. Forced degradation studies, which are a key component of drug development and stability testing, have consistently shown that simvastatin exhibits a high degree of stability under photolytic stress. sapub.orgmanuscriptsystem.com
In studies where simvastatin was exposed to a UV lamp in a chamber set to accelerated conditions of 40°C and 75% relative humidity (RH), insignificant degradation of less than 0.45% was observed. sapub.orgmanuscriptsystem.com This suggests that light, even under accelerated temperature and humidity conditions, does not significantly impact the integrity of the simvastatin molecule. sapub.orgmanuscriptsystem.com These studies, conducted in both solid and solution states, did not lead to the formation of any significant degradation products. sapub.org
Further investigations employing different analytical techniques have corroborated these findings. One study utilizing a stability-indicating RP-HPLC method found no degradation products when simvastatin was subjected to photolytic stress. sapub.orgmanuscriptsystem.com Another study that involved exposing simvastatin to UV light for 24 hours also reported no observable degradation. researchgate.net Similarly, when simvastatin in the solid state was exposed to UV radiation for an extended period of 4 hours, no interfering degradation peaks were detected in the chromatographic analysis. scispace.com
The consensus from these research findings is that simvastatin is largely resistant to photolytic degradation. sapub.orgmanuscriptsystem.com This intrinsic stability to light is an important characteristic for the formulation and packaging of pharmaceutical products containing simvastatin.
Table 1: Summary of Photolytic Degradation Studies on Simvastatin
| Stress Condition | Observation | Degradation (%) | Reference |
|---|---|---|---|
| UV lamp at 40°C/75% RH | Insignificant degradation, no degradation products formed. | < 0.45% | sapub.orgmanuscriptsystem.com |
| UV light exposure (24 hours) | No degradation observed. | Not reported | researchgate.net |
| UV exposure in solid state (4 hours) | No interfering degradation peaks. | Not reported | scispace.com |
Thermal Degradation
The thermal stability of simvastatin has been investigated under various atmospheric and temperature conditions, revealing its susceptibility to degradation, particularly in the presence of oxygen.
Studies have shown that in an inert atmosphere, such as under nitrogen or reduced pressure (13.3 Pa), simvastatin remains stable at temperatures up to 373 K (100 °C). nih.gov However, when exposed to pure or atmospheric oxygen, thermal degradation is observed at temperatures of 353 K (80 °C) and above. nih.gov This indicates that the degradation process is primarily oxidative. Research using techniques like differential scanning calorimetry (DSC) has determined that simvastatin is thermally stable up to 248 °C in the absence of oxidative factors. researchgate.net
Forced degradation studies have provided more detailed insights into the extent of thermal degradation. When simvastatin was sealed in a glass vial and subjected to a temperature of 50°C for 21 days, a degradation of 38.93% was reported. sapub.org Another study involving exposure to dry heat at 105°C for 4 hours in the solid state showed no significant degradation, highlighting the influence of exposure time and physical state on stability. scispace.com However, prolonged exposure to dry heat at 50°C for 30 days did result in degradation. researchgate.net
The primary degradation products resulting from thermal stress have been identified through mass spectrometry (MS/MS) and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS). nih.gov These analyses have indicated that the decomposition process involves the oxidation of the hexahydronaphthalene (B12109599) portion of the simvastatin molecule. nih.gov
Table 2: Summary of Thermal Degradation Studies on Simvastatin
| Stress Condition | Atmosphere | Observation | Degradation (%) | Reference |
|---|---|---|---|---|
| ≤ 373 K (100 °C) | N₂ or reduced pressure | No decomposition observed. | Not applicable | nih.gov |
| ≥ 353 K (80 °C) | Pure or atmospheric oxygen | Thermal degradation observed. | Not reported | nih.gov |
| Up to 248 °C | Not specified | Thermally stable. | Not applicable | researchgate.net |
| 50°C for 21 days | Sealed vial | Significant degradation. | 38.93% | sapub.org |
| 105°C for 4 hours (solid state) | Dry heat | No interfering degradation. | Not reported | scispace.com |
| 50°C for 30 days | Dry heat | Degradation observed. | Not reported | researchgate.net |
Stability-Indicating Analytical Methods Development
The development of stability-indicating analytical methods is crucial for accurately quantifying simvastatin and detecting its degradation products over time. sapub.org These methods are essential for ensuring the quality, efficacy, and safety of pharmaceutical formulations. ijpcbs.com The most prominent and widely accepted technique for this purpose is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS) for the characterization of degradation products. sapub.orgmanuscriptsystem.com
A typical stability-indicating RP-HPLC method for simvastatin involves the use of a C18 column. sapub.orgmanuscriptsystem.comjocpr.com The mobile phase composition is optimized to achieve effective separation of the parent drug from its various degradation products. For instance, a mobile phase consisting of acetonitrile (B52724), methanol, and phosphate (B84403) buffer has been successfully used. manuscriptsystem.com The detection is commonly carried out using a UV detector at a wavelength of around 238 nm. scispace.com
These methods are developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. manuscriptsystem.comnih.gov Validation parameters include specificity, linearity, accuracy, precision, and robustness. ijpcbs.comnih.gov Specificity is a critical attribute, ensuring that the method can accurately measure the analyte in the presence of potential degradation products. manuscriptsystem.com This is often demonstrated through forced degradation studies where the drug is subjected to various stress conditions like acid and base hydrolysis, oxidation, heat, and light. sapub.orgmanuscriptsystem.com The developed methods have proven to be successful in separating simvastatin from impurities and degradation products formed under these stress conditions. nih.gov
For the identification and characterization of the degradation products, LC-MS/MS is a powerful tool. sapub.org This technique provides information on the mass of the degradation products, which aids in elucidating their structures and understanding the degradation pathways. sapub.orgnih.gov For example, the major degradation product formed under acidic stress has been characterized using LC-ESI-MS/MS. manuscriptsystem.com
The developed stability-indicating methods are not only used for stability testing but are also applied for routine quality control analysis of simvastatin in pharmaceutical tablets. sapub.orgmanuscriptsystem.com
Table 3: Examples of Stability-Indicating RP-HPLC Methods for Simvastatin
| Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| Hi-Q Sil C-18 (4.6 × 250 mm, 5 μm) | Acetonitrile, methanol, and phosphate buffer (65:25:10% v/v/v), pH 4 | 237 nm | Analysis of drug and degradation products. | manuscriptsystem.com |
| ZORBAX SB C18 (150 mm x 4.6mm, 3.5 µm) | 20 mM phosphate buffer pH 3.0: acetonitrile (50:50, v/v) and pure acetonitrile (gradient) | Not specified | Determination of related substances. | jocpr.com |
| C8 endcapped (250 x 4 mm, 5 µm) | Acetonitrile and 0.1% phosphoric acid (65:35) | 238 nm | Quantification in bulk drug and dosage forms. | scispace.com |
| Poroshell 120 EC C18 (50 × 3.0 mm, 2.7 μm) | 20 mM ammonium (B1175870) formate (B1220265) pH 4.0 and acetonitrile (gradient) | Not specified | Quantitative determination of simvastatin and its impurities. | nih.gov |
Advanced Formulation and Delivery Systems in Research
Nanocarrier Systems for Enhanced Delivery
Nanocarrier systems are at the forefront of drug delivery research, offering mechanisms to improve the biopharmaceutical properties of drugs. For Simvastatin (B1681759), Sodium Salt, these systems are being investigated to enhance its delivery to target sites.
Nanosuspensions and Micro/Nanoparticles
The encapsulation of statins into micro and nanoparticles is a strategy employed to control their release and improve stability. While much of the research focuses on the lactone form of simvastatin, the principles are applicable to its more soluble sodium salt. For instance, chitosan (B1678972) microparticles have been developed to create a prolonged release system. In one study, microparticles prepared with a 0.5:5 chitosan-to-drug ratio demonstrated a high entrapment efficiency of 82%. science.gov
In the context of the sodium salt, it has been utilized in the development of biocatalytic platforms for the synthesis of simvastatin itself. An Escherichia coli-based whole-cell system was engineered for the synthesis of Simvastatin, Sodium Salt from its precursor, Monacolin J, Sodium Salt. researchgate.net Furthermore, nanoparticles formulated with the polymer Eudragit® have been shown to modulate simvastatin release, suggesting potential for enhancing bioavailability. scielo.br
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Given that this compound is the more water-soluble derivative of simvastatin, it is a suitable candidate for liposomal encapsulation. researchgate.net
In a comparative study of different nanomedicines for targeting inflammatory atherosclerosis, liposomes loaded with this compound ([S]-LIP) were prepared. researchgate.net This formulation was part of an investigation into the biological behavior and efficacy of various nanocarriers in an apolipoprotein E-deficient mouse model of atherosclerosis. researchgate.net The use of the sodium salt in these liposomal preparations underscores its utility in advanced, targeted drug delivery systems. researchgate.net
Nanostructured Lipid Carriers (NLCs)
Nanostructured Lipid Carriers (NLCs) are a newer generation of lipid nanoparticles that offer improved drug loading capacity and stability. Research into simvastatin-loaded NLCs has demonstrated their potential for sustained drug release and enhanced therapeutic effects. In one study, simvastatin-loaded NLCs with an average diameter of 100 nm were developed, achieving an impressive entrapment efficiency of approximately 99.4%. nih.gov
The release kinetics from these NLCs followed a non-Fickian (anomalous) transport mechanism, indicating that drug release is governed by both diffusion and erosion of the carrier. nih.gov Drug release studies showed a sustained pattern, with about 87% of the encapsulated simvastatin being slowly released over a 48-hour period. nih.gov This controlled release is a significant advantage for maintaining therapeutic drug concentrations over an extended time.
| NLC Formulation Parameter | Finding | Reference |
| Average Diameter | 100 nm | nih.gov |
| Entrapment Efficiency | ~99.4% | nih.gov |
| Release over 48 hours | ~87% | nih.gov |
| Release Mechanism | Non-Fickian (Anomalous) Transport | nih.gov |
Polymeric Scaffolds (e.g., Poly(lactide-co-glycolide) (PLGA) membranes)
Biodegradable polymeric scaffolds are being extensively researched for localized drug delivery, particularly in tissue engineering applications. Poly(lactide-co-glycolide) (PLGA) is a widely used polymer due to its biocompatibility and tunable degradation rate.
A study on the release of simvastatin from PLGA membrane scaffolds specifically utilized saponified simvastatin, which is the hydrolyzed, open-ring acid form of the drug, chemically similar to the sodium salt. mdpi.com This research demonstrated that the drug could be successfully incorporated into PLGA membranes for controlled release. The release kinetics were found to be dependent on the form of simvastatin used and its interaction with the PLGA matrix. mdpi.com In another approach, a polymeric prodrug, poly(simvastatin), was incorporated into scaffolds, which, upon degradation, releases simvastatin acid, demonstrating the potential for localized and sustained delivery for applications like bone regeneration. nih.gov
Strategies for Improved Solubility and Release Kinetics
A primary challenge with the lactone form of simvastatin is its poor water solubility. The use of this compound, the hydrolyzed active form, inherently addresses this issue as it is more water-soluble. researchgate.netaacrjournals.org This improved solubility is advantageous for the preparation of various aqueous-based formulations, including those for parenteral administration.
Advanced delivery systems further refine the release kinetics to achieve desired therapeutic outcomes. For example, the release of saponified simvastatin from PLGA scaffolds can be tailored. By dissolving the saponified drug directly into the casting dope (B7801613) of the PLGA membrane, a degradation-controlled release mechanism is established. mdpi.com This allows for a sustained release of the active drug over time as the polymer matrix degrades.
Similarly, NLCs provide a mechanism for sustained release. The lipid matrix of the NLCs slows the diffusion of the encapsulated drug. Studies on simvastatin-loaded NLCs have shown that the release can be extended over 48 hours, which is a significant improvement compared to the rapid clearance of the free drug. nih.gov The release kinetics from these systems are often complex, involving a combination of diffusion and carrier erosion, as described by the Korsmeyer-Peppas model. nih.gov
Targeted Delivery Approaches
Targeted delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing off-target effects. For this compound, a key area of interest for targeted delivery is in the treatment of atherosclerosis.
Nanomedicines, including liposomes loaded with this compound, have been evaluated for their ability to target atherosclerotic plaques. researchgate.net A study in a mouse model of atherosclerosis compared high-density lipoprotein ([S]-HDL), polymeric micelles ([S]-PM), and liposomes ([S]-LIP) all loaded with a statin. researchgate.net While all three platforms accumulated in atherosclerotic plaques, they exhibited different interactions with plaque macrophages and monocytes, highlighting the importance of the carrier in determining the biological fate and efficacy of the drug. researchgate.net
The use of this compound has also been explored in oncology research, where targeted delivery to tumor cells is crucial. aacrjournals.org It is considered the "active form" for such studies as it does not require in-situ hydroxylation to become active within cells. aacrjournals.org This makes it a valuable compound for investigating the direct effects of statins on cancer cells and developing targeted therapeutic strategies.
Analytical Methodologies for Research and Quantification
Chromatographic Techniques
Chromatographic methods are the cornerstone for the separation and quantification of Simvastatin (B1681759), Sodium Salt, from complex biological and pharmaceutical samples. These techniques provide high resolution and are often coupled with highly sensitive detectors.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of simvastatin and its related compounds. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.
Key Research Findings:
Column and Mobile Phase: C8 and C18 columns are frequently employed for the separation of statins. oup.comwjbphs.comnih.gov A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. oup.comwjbphs.comnih.govsciencerepository.orgsemanticscholar.org The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the analytes.
Detection: UV detection is commonly used, with the wavelength of maximum absorbance for simvastatin typically around 238 nm. oup.comwjbphs.com Diode array detectors (DAD) can also be used to obtain spectral information, aiding in peak purity assessment. oup.com
Method Validation: Validated HPLC methods for simvastatin demonstrate good linearity over a range of concentrations, typically from the low µg/mL to higher concentrations. oup.comwjbphs.comnih.gov For instance, a study reported a linear range of 28 to 52 µg/mL for simvastatin using a C8 column with a mobile phase of acetonitrile and 0.1% phosphoric acid (65:35 v/v) and UV detection at 238 nm. oup.comscispace.com Another method showed linearity in the concentration range of 2 to 10 µg/mL. ekb.eg
| Parameter | Condition 1 oup.com | Condition 2 sciencerepository.orgsemanticscholar.org | Condition 3 nih.gov |
|---|---|---|---|
| Column | C8 endcapped (250 × 4 mm, 5 µm) | Nucleodur C8 (250×4.6 mm, 5 µm) | Symmetry C18 (75 mm × 4.6 mm; 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid (65:35) | Phosphate buffer (0.05 M, pH 4.83) and methanol (20:80, v/v) | Ammonium acetate buffer (10 mM; pH 4.0) and acetonitrile (40:60 v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min up to 3.5 min, then 2 mL/min |
| Detection | UV–diode array at 238 nm | UV at 230 nm | UV at 220 nm |
| Linearity Range | 28 to 52 µg/mL | 3.5–550.0 µg mL-1 | 1–16 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the method of choice for bioanalytical applications where very low concentrations of the analyte need to be quantified.
Key Research Findings:
Ionization: Electrospray ionization (ESI) is a commonly used ionization technique for simvastatin and its metabolites. nih.govdoaj.orgscielo.br Simvastatin can be monitored in positive ion mode, often forming sodium adducts [M+Na]+, while its active hydroxy acid form is typically monitored in negative ion mode. nih.gov
High Sensitivity: LC-MS/MS methods can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range. For example, a validated method for simvastatin in human plasma reported an LLOQ of 0.25 ng/mL. nih.gov Another study achieved an LLOQ of 0.4 ng/mL. doaj.orgscielo.br
Sample Preparation: Due to the complexity of biological matrices, sample preparation is a critical step. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques used to extract simvastatin and its metabolites from plasma and other biological fluids, thereby reducing matrix effects. nih.govdoaj.orgscielo.br
| Parameter | Condition 1 nih.gov | Condition 2 nih.gov |
|---|---|---|
| Chromatographic System | LC system with C18 column | LC system with reverse-phase column |
| Mobile Phase | Acetonitrile and water (75/25%, v/v) | Gradient with ammonium acetate buffer (50 mM, pH 5.0) and acetonitrile |
| Ionization Mode | Positive ion electrospray | Multiple reaction monitoring mode |
| Parent Ion (m/z) | 441.3 (M+Na)+ | Not specified |
| Daughter Ion (m/z) | 325 | Not specified |
| Linearity Range | 0.25-50 ng/mL | 0.1–5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.1 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of simvastatin. However, due to the low volatility and thermal lability of statins, derivatization is often required to convert them into more volatile and thermally stable compounds prior to GC analysis. While sensitive, the need for derivatization can make GC-MS methods more laborious and time-consuming compared to LC-MS/MS. longdom.org
Spectroscopic Techniques (e.g., UV Spectroscopy)
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of simvastatin in bulk drug and pharmaceutical formulations.
Key Research Findings:
Wavelength of Maximum Absorbance (λmax): Simvastatin exhibits a characteristic λmax in the UV region, typically around 237-239 nm in solvents like methanol or ethanol. longdom.orgrjptonline.org
Linearity: The method generally obeys Beer-Lambert's law over a specific concentration range, allowing for quantitative analysis. Linearity has been demonstrated in ranges such as 5-30 µg/ml and 2-18 µg/ml. longdom.orgrjptonline.org
Method Validation: Validated UV spectrophotometric methods have shown good accuracy and precision. longdom.orgrjptonline.org However, this technique is less selective than chromatographic methods and may be subject to interference from excipients in formulated products or other compounds in biological samples. nih.gov Second-derivative UV spectroscopy can be employed to enhance selectivity and reduce interference from absorbing excipients. nih.gov
| Parameter | Finding rjptonline.org | Finding longdom.org |
|---|---|---|
| Solvent | Methanol | Methanol |
| λmax | 238 nm | 237 nm |
| Linearity Range | 2-18 µg/ml | 5-30 µg/ml |
| Correlation Coefficient (r²) | 0.999 | 0.9998 |
| LOD | Not specified | Not specified |
| LOQ | Not specified | Not specified |
Bioanalytical Assays (e.g., Enzymatic Inhibition Assays)
Bioanalytical assays, particularly enzymatic inhibition assays, are valuable for determining the total inhibitory activity of simvastatin and its active metabolites against its pharmacological target, HMG-CoA reductase. The active form of simvastatin is its β-hydroxyacid metabolite, which is the direct inhibitor of the enzyme.
Key Research Findings:
Principle: These assays measure the inhibition of the HMG-CoA reductase enzyme by the active form of simvastatin present in a biological sample.
Cell-based Assays: Simvastatin, Sodium Salt, as the carboxylate form, is active in whole-cell and cell-free assays, making it suitable for direct use in these experimental systems to study its effects on cellular processes.
Method Validation and Quantification in Research Matrices (e.g., Cell Lysates, Animal Tissues, Biological Fluids)
The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained data. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).
Key Validation Parameters and Findings:
Linearity: As demonstrated in the sections above, analytical methods for simvastatin are validated to show a linear relationship between the instrument response and the analyte concentration over a defined range. oup.comwjbphs.comnih.govnih.govdoaj.orgscielo.brrjptonline.org
Precision and Accuracy: Methods are evaluated for intra-day and inter-day precision (expressed as relative standard deviation, %RSD) and accuracy (expressed as the percentage of recovery). Acceptable precision and accuracy are crucial for reliable quantification. nih.gov
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is verified. This is particularly important for complex matrices like plasma and tissue homogenates. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. sciencerepository.orgsemanticscholar.orgnih.gov
Quantification in Matrices:
Biological Fluids: LC-MS/MS is the preferred method for quantifying simvastatin and its active metabolite in biological fluids like human plasma and urine due to its high sensitivity and specificity. nih.govdoaj.orgscielo.br
Animal Tissues: The quantification of simvastatin in animal tissues such as muscle requires homogenization of the tissue followed by extraction of the analyte. LC-MS is a suitable technique for determining the concentration of simvastatin and its hydroxy acid form in muscle tissue. nih.gov A study using MALDI Orbitrap MS has also been used for the detection and characterization of simvastatin and its metabolites in various rat tissues, including the lung, liver, brain, heart, and kidney. nih.gov
Cell Lysates: For in vitro studies, quantification in cell lysates is performed to determine cellular uptake and metabolism. LC-MS/MS is the most appropriate technique for these measurements due to the low concentrations typically encountered.
| Parameter | HPLC-UV | LC-MS/MS | UV Spectroscopy |
|---|---|---|---|
| Linearity (r²) | >0.999 oup.comnih.gov | >0.99 nih.govnih.gov | >0.999 longdom.orgrjptonline.org |
| Precision (%RSD) | Generally <2% scispace.com | <15% nih.govdoaj.org | Generally <2% |
| Accuracy (% Recovery) | 98.8–101.6% scispace.com | Within 85-115% nih.gov | Typically 98-102% |
| LOD | ~0.63 µg/mL sciencerepository.orgsemanticscholar.org | Sub-ng/mL range | ~0.33 µg/ml researchgate.net |
| LOQ | ~2.11 µg/mL sciencerepository.orgsemanticscholar.org | ~0.1-0.4 ng/mL nih.govdoaj.orgscielo.br | ~1.00 µg/ml researchgate.net |
Considerations for Lactone-Hydroxyacid Interconversion in Analytical Procedures
The accurate quantification of simvastatin is complicated by the reversible, pH-dependent equilibrium between its inactive lactone form and its pharmacologically active β-hydroxyacid form. mdpi.com This interconversion presents a significant challenge in analytical methodologies, as the relative proportions of the two forms can be altered during sample collection, preparation, and analysis, leading to inaccurate results. mdpi.comwjbphs.com Therefore, careful consideration and control of experimental conditions are paramount to ensure the integrity of the analytical data.
The primary factor governing the interconversion is the pH of the solution. nih.govresearchgate.net The lactone ring of simvastatin is susceptible to hydrolysis, a process that is significantly influenced by the pH. researchgate.net In acidic conditions, typically within a pH range of 4 to 5, the equilibrium favors the lactone form, and the rate of hydrolysis to the hydroxyacid is minimized. nih.govresearchgate.net Conversely, as the pH increases towards neutral and alkaline conditions, the rate of hydrolysis accelerates, favoring the formation of the open-ring hydroxyacid. nih.govuchile.cl For instance, at a physiological pH of 7.4 and a temperature of 37°C, a substantial proportion of simvastatin lactone (approximately 87%) can be converted to its hydroxyacid form within 24 hours. nih.gov This conversion increases to about 99% at an alkaline pH. nih.gov The degradation of simvastatin has been shown to be significantly faster at alkaline pH compared to acidic pH. researchgate.netuchile.cl
Temperature is another critical factor that influences the rate of this interconversion. nih.gov Lowering the temperature can effectively reduce the rate of both the forward (lactone to hydroxyacid) and reverse (hydroxyacid to lactone) reactions, thereby preserving the in vivo ratio of the two forms during sample handling and analysis. nih.gov It has been demonstrated that maintaining low temperatures and a pH between 4 and 5 can effectively reduce the interconversion process. nih.gov
To address these challenges, various analytical strategies have been developed. A common approach in liquid chromatography (LC) methods is the careful control of the pH of the mobile phase and any diluents used for sample preparation. nih.gov The use of a buffer, such as ammonium acetate, in the mobile phase helps to maintain a consistent pH throughout the chromatographic separation, minimizing on-column interconversion. nih.govscielo.br For example, a mobile phase containing a 50 mM ammonium acetate buffer has been shown to yield high peak responses for both simvastatin and its hydroxyacid. nih.gov
Furthermore, the sample preparation procedure is a critical step where interconversion can occur. To mitigate this, techniques such as salting-out assisted liquid/liquid extraction (SALLE) at a controlled pH of 4.5 have been employed to minimize the conversion of simvastatin between its lactone and acid forms. clinicaltrials.gov Additionally, keeping plasma samples at 4°C during the thawing and preparation process is a strategy to reduce analyte interconversion. clinicaltrials.gov The addition of an ammonium acetate buffer to plasma before extraction has also been shown to enhance recovery and prevent interconversion by maintaining the acidic analytes in a nonionic, lipophilic state. scielo.br
The choice of analytical technique also plays a role. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the quantification of simvastatin and its hydroxyacid. nih.govnih.gov LC-MS/MS methods, in particular, offer high sensitivity and selectivity, allowing for the simultaneous determination of both forms. nih.gov The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC/MS/MS) methods has enabled the accurate measurement of both simvastatin and simvastatin hydroxy acid in biological samples by minimizing the time the compounds are in an aqueous solution and buffering samples to a physiological pH of 7.4. nih.gov
The following interactive data tables summarize the key factors influencing simvastatin interconversion and the analytical strategies employed to manage it.
Table 1: Influence of pH on Simvastatin Lactone to Hydroxyacid Conversion
| pH | Conversion of Simvastatin Lactone to Hydroxyacid (%) after 24h at 37°C | Stability of Simvastatin |
| Acidic (e.g., 4-5) | Minimal | High |
| Physiological (7.4) | ~87% nih.gov | Lower |
| Alkaline | ~99% nih.gov | Low |
Table 2: Analytical Strategies to Minimize Lactone-Hydroxyacid Interconversion
| Strategy | Description | Key Findings |
| pH Control | Maintaining sample and mobile phase pH in the range of 4-5. nih.govresearchgate.net | Minimizes the hydrolysis of the lactone form and stabilizes both analytes. nih.govresearchgate.net |
| Temperature Control | Keeping samples at low temperatures (e.g., 4°C) during processing. nih.govclinicaltrials.gov | Reduces the rate of the interconversion reaction. nih.gov |
| Rapid Analysis | Utilizing fast extraction and chromatographic methods (e.g., UHPLC). nih.gov | Minimizes the time available for interconversion to occur. nih.gov |
| Buffered Mobile Phase | Incorporating buffers like ammonium acetate into the mobile phase. nih.govscielo.br | Maintains a stable pH during chromatographic separation. nih.gov |
| Specific Extraction Techniques | Employing methods like salting-out assisted liquid/liquid extraction (SALLE) at a controlled pH. clinicaltrials.gov | Effectively extracts the analytes while minimizing interconversion during sample preparation. clinicaltrials.gov |
Computational and in Silico Modeling
Molecular Docking Studies for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to identify potential biological targets for drugs like Simvastatin (B1681759).
Initial and primary docking studies for Simvastatin focus on its well-established target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. mdpi.comnih.gov The active form, Simvastatin hydroxy acid, competitively inhibits this enzyme. drugbank.com Computational analyses have explored the binding interactions between various statins and HMG-CoA reductase to understand their structure-based functional relationships. niscpr.res.in
Beyond HMG-CoA reductase, docking studies have been employed to identify novel or secondary targets, which may account for Simvastatin's pleiotropic effects. For instance, in silico analysis investigated the molecular interactions of Simvastatin with several antioxidant enzymes. nih.gov These studies revealed that Simvastatin docked selectively in the active site of the catalase enzyme with a significant docking score, suggesting a potential role in anti-oxidative mechanisms. nih.gov The interaction was characterized by hydrogen bonds between the oxygen of Simvastatin's carbonyl and hydroxyl groups and the amino acid residues Arg62 and Asn138 of catalase. nih.gov
Further computational studies have explored Simvastatin's affinity for other enzymes. Molecular docking simulations predicted that Simvastatin has a high binding affinity for cytochrome P450 enzymes CYP4A11, CYP4F2, and CYP4F3B, which are involved in the metabolism of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE). nih.gov This suggests a potential mechanism for Simvastatin's effects on vascular tone. nih.gov In another context, docking studies were performed to assess the interaction of statins with the main protease (Mpro) of SARS-CoV-2, a key enzyme for viral replication. archivesofmedicalscience.com
| Target Protein | Ligand | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Catalase | Simvastatin | 133.63 | Arg62, Asn138 | nih.gov |
| CYP4A11 | Simvastatin | -11.06 | Not specified | nih.gov |
| CYP4F2 | Simvastatin | -9.93 | Not specified | nih.gov |
| CYP4F3B | Simvastatin | -11.55 | Not specified | nih.gov |
| SARS-CoV-2 Mpro (6LU7) | Simvastatin | -7.0 | Not specified | archivesofmedicalscience.com |
| HMG-CoA Reductase | Fluvastatin | -7.161 | Arg590, Glu559, Asn658 | niscpr.res.in |
Structure-Activity Relationship (SAR) and Ligand Design
Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. For Simvastatin and other statins, SAR and Quantitative Structure-Activity Relationship (QSAR) models are crucial for understanding the determinants of their inhibitory potency and for the rational design of new, improved inhibitors. mdpi.com
A key aspect of Simvastatin's SAR is the difference between its lactone prodrug form and its active β-dihydroxyacid form (Simvastatin acid). mdpi.combg.ac.rs Simvastatin is administered as an inactive lactone, which is hydrolyzed in vivo to the open-ring hydroxy acid form. drugbank.comhmdb.ca It is this hydroxy acid moiety that mimics the structure of the HMG-CoA intermediate and is responsible for competitively inhibiting HMG-CoA reductase. mdpi.com Computational models suggest that the hydroxy acid form has greater pharmacological activity compared to the lactone form. mdpi.com
QSAR studies on HMG-CoA reductase inhibitors have identified key molecular features that contribute to inhibitory activity. These models often use descriptors related to the molecule's charge, connectivity, and distance parameters. researchgate.net For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have shown that hydrophobic and electrostatic fields play crucial roles in the activity of statin analogues. nih.gov These insights are used in ligand design to develop novel HMG-CoA reductase inhibitors. By modifying the structure of existing statins, such as introducing fluorine atoms, it is possible to design new analogues with potentially improved inhibitory activity. nih.gov
Predictive Modeling for Biological Interactions
Predictive modeling uses computational algorithms to forecast the biological interactions and pharmacokinetic properties of a compound. These in silico methods are vital for assessing a drug's potential efficacy and behavior in the body.
Pharmacokinetic and ADMET Modeling: Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. For Simvastatin, PBPK models have been developed to predict complex drug-drug-gene interactions (DDGIs). researchgate.netnih.gov These models can simulate how genetic polymorphisms (e.g., in genes like SLCO1B1 and CYP3A4) and co-administered drugs affect Simvastatin's plasma concentrations, providing a basis for personalized medicine. researchgate.netnih.gov
In silico ADMET prediction tools are also used to evaluate the properties of statins. simulations-plus.com These programs can calculate various parameters, such as blood-brain barrier (BBB) penetration, human intestinal absorption, and potential toxicities. researchgate.netresearchgate.net For example, predictions have indicated that Simvastatin is the only statin with a BBB penetration value above 1, which may have implications for its central nervous system effects. researchgate.net
| ADMET Parameter | Predicted Value/Classification for Simvastatin | Reference |
| Blood-Brain Barrier (BBB) Penetration | > 1.0 | researchgate.net |
| Human Intestinal Absorption | High | researchgate.net |
| Ames Mutagenicity | Negative | researchgate.net |
| Carcinogenicity | Positive (in some models) | researchgate.net |
Activity Prediction: QSAR models are a primary tool for predicting the biological activity of new chemical entities based on their structure. For HMG-CoA reductase inhibitors, 2D and 3D-QSAR models have been developed to predict their inhibitory activity (pIC50). mdpi.comnih.gov These models are trained on datasets of known inhibitors and can then be used to virtually screen large chemical libraries for potential new statin-like compounds with high predicted activity. mdpi.comnih.gov
Chemical Genomics Approaches
Chemical genomics integrates chemical and genomic data to systematically identify the targets and pathways affected by a bioactive small molecule. This approach has been applied to Simvastatin to uncover novel targets beyond HMG-CoA reductase, helping to explain its wide range of biological effects. nih.govnih.gov
In a notable study, a chemical genomics approach was used to identify new molecular targets for Simvastatin. nih.govnih.gov A viral display library expressing a wide array of cardiovascular proteins was screened for interactions with immobilized Simvastatin. nih.gov This process identified a consistent interaction with a protein fragment belonging to the gap junction gamma-3 protein (GJC3), also known as connexin 30.2/31.3. nih.gov
Further biophysical analysis using surface plasmon resonance (SPR) confirmed this interaction. Interestingly, the inactive Simvastatin lactone showed no interaction with the connexin-derived peptide. nih.govresearchgate.net However, the active, hydrolyzed form, Simvastatin acid sodium salt, demonstrated a weak, concentration-dependent binding. nih.govresearchgate.net A more pronounced interaction was observed with Fluvastatin sodium salt, while Pravastatin (B1207561) showed no interaction, indicating that the hydroxy acid form alone is not sufficient for binding and that other structural features are important. nih.gov This discovery of a novel interaction between Simvastatin acid sodium salt and a gap junction protein raises significant questions about the functional implications of this binding in the cardiovascular system. nih.govresearchgate.net
Another study utilized a framework based on Cap Analysis of Gene Expression (CAGE) to distinguish between on-target (related to HMG-CoA reductase inhibition) and off-target transcriptional responses to various statins, including Simvastatin, in different cell lines. nih.gov This method allows for a high-resolution identification of the genes and regulatory elements affected by the drug, providing a deeper understanding of its cellular impact at a genomic level. nih.gov
Q & A
Q. What analytical methods are recommended for confirming the identity and purity of simvastatin sodium salt in experimental settings?
Simvastatin sodium salt should be characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify molecular weight and detect impurities. Purity thresholds (e.g., ≥98% by HPLC) must align with pharmacopeial standards. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, particularly distinguishing the sodium salt form from free acid variants . For batch-to-batch consistency, combine HPLC with peptide content analysis to account for salt and solvent residues, which may affect solubility in cell-based assays .
Q. How should researchers design stability studies for simvastatin sodium salt in topical formulations?
Stability testing should include accelerated degradation studies under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy to monitor degradation products (e.g., lactone formation) and Franz diffusion cells to assess permeation stability in absorption bases like cholesterol ointment. Include vehicle-controlled comparisons to isolate formulation-specific effects . Data should adhere to ICH guidelines for photostability (Q1B) and dissolution testing .
Q. What experimental controls are critical for in vitro studies investigating simvastatin sodium salt’s bioactivity?
Use vehicle controls (e.g., ointment base without active ingredients) to account for excipient effects. For cell-based assays, include a statin-free control and a positive control (e.g., atorvastatin calcium salt) to validate assay sensitivity. Pre-treat cells with mevalonate to confirm HMG-CoA reductase-specific mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in simvastatin sodium salt’s reported efficacy across preclinical models?
Discrepancies may arise from differences in formulation permeation (e.g., stratum corneum penetration in ex vivo skin models vs. in vivo systems). Validate permeation using radiolabeled simvastatin sodium salt and correlate with pharmacokinetic data. Address species-specific metabolic variations (e.g., murine vs. human cytochrome P450 activity) using primary human keratinocytes . Statistical meta-analysis of dose-response curves across studies can identify confounding variables .
Q. What methodologies are suitable for elucidating simvastatin sodium salt’s interaction with gap junction proteins like GJC3?
Combine immunohistochemistry (IHC) with antibodies validated for human GJC3 (e.g., HPA015024) and ATP-release assays to quantify purinergic signaling. Use connexin-specific inhibitors (e.g., carbenoxolone) or siRNA knockdown to isolate GJC3-mediated effects. Cross-reference with transcriptomic datasets (e.g., Human Protein Atlas) to confirm tissue-specific expression patterns . Structural modeling (e.g., molecular docking) can predict binding interfaces between simvastatin and connexin domains .
Q. How can researchers ensure reproducibility in simvastatin sodium salt’s solubility and aggregation behavior across laboratories?
Report salt solubility products () rather than conditional solubility values, as is pH-independent and enables cross-study comparisons. Use shake-flask methods with standardized buffers (e.g., phosphate-buffered saline at 37°C) and dynamic light scattering (DLS) to monitor aggregation. Pre-equilibrate solutions for ≥24 hours to achieve thermodynamic stability . Publish raw UV absorbance spectra and particle size distribution data in supplementary materials .
Q. What strategies mitigate batch-to-batch variability in simvastatin sodium salt for longitudinal studies?
Request additional quality control (QC) metrics from suppliers, including peptide content, residual solvent levels, and water activity. For in-house synthesis, validate each batch via differential scanning calorimetry (DSC) to confirm crystalline consistency. Use stability-indicating assays (e.g., forced degradation HPLC) to establish shelf-life thresholds .
Methodological Notes
- Data Presentation : Organize results using IMRaD structure, with tables/figures labeled descriptively (e.g., "Table 1: Permeation rates of simvastatin sodium salt in porcine skin"). Include error bars for biological replicates and -values from ANOVA or non-parametric tests .
- Ethical Compliance : For clinical studies, register protocols in advance (e.g., ClinicalTrials.gov ) and obtain ethics committee approval, particularly for placebo-controlled trials .
- Literature Review : Use systematic review tools (e.g., PRISMA) to map conflicting findings and identify knowledge gaps, prioritizing studies with robust QC documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
